molecular formula C7H9IN2O2 B2616505 ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1019403-26-9

ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2616505
CAS No.: 1019403-26-9
M. Wt: 280.065
InChI Key: LXFPQKKHIGHBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H9IN2O2 and its molecular weight is 280.065. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFPQKKHIGHBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate (CAS: 1019403-26-9) is a high-value heterocyclic building block extensively utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Characterized by a tri-functionalized pyrazole core, it offers three distinct vectors for chemical diversification: the electrophilic C4-iodine handle for cross-coupling, the nucleophilic N1-nitrogen for alkylation, and the C3-ester for carbonyl transformations. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in fragment-based drug discovery (FBDD), particularly for kinase and enzyme inhibitor development.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

Nomenclature & Identification
ParameterDetail
IUPAC Name This compound
Common Name 4-Iodo-3-carbethoxy-5-methylpyrazole
CAS Registry Number 1019403-26-9
Molecular Formula C₇H₉IN₂O₂
Molecular Weight 280.06 g/mol
SMILES CCOC(=O)C1=NNC(C)=C1I
InChIKey LXFPQKKHIGHBEX-UHFFFAOYSA-N
Physical Characteristics
PropertyValueExperimental Context
Appearance White to off-white crystalline solidRecrystallized from EtOAc/Hexanes
Melting Point 113–114 °CValidated via capillary method [1]
Solubility DMSO, DMF, MeOH, DCM, EtOAcPoor solubility in water and hexanes
pKa (calc) ~10.5 (NH)Acidic NH proton due to electron-withdrawing ester/iodine
Lipophilicity (LogP) ~1.8Moderate lipophilicity suitable for CNS-active fragments

Synthesis & Manufacturing Strategy

The synthesis of this compound is a sequential process involving the construction of the pyrazole ring followed by regioselective electrophilic halogenation.

Retrosynthetic Analysis (DOT Visualization)

SynthesisPath Acetone Acetone (Starting Material) Diketo Ethyl 2,4-dioxopentanoate (Intermediate) Acetone->Diketo Claisen Condensation (NaOEt) Oxalate Diethyl Oxalate Oxalate->Diketo Pyrazole Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Precursor) Diketo->Pyrazole Cyclization (-2 H2O) Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Target This compound (Target) Pyrazole->Target Electrophilic Subst. (C4-Selective) Iodination Iodination Reagent (NIS or I2/CAN) Iodination->Target

Figure 1: Step-wise synthetic pathway from commodity chemicals to the target iodinated scaffold.[2][3]

Validated Experimental Protocol

Step 1: Synthesis of Precursor (Ethyl 5-methyl-1H-pyrazole-3-carboxylate)

  • Condensation: React acetone (1.0 eq) with diethyl oxalate (1.0 eq) in the presence of sodium ethoxide (1.1 eq) in ethanol at reflux to yield ethyl 2,4-dioxopentanoate.

  • Cyclization: Treat the diketoester with hydrazine hydrate (1.0 eq) in acetic acid or ethanol. The reaction proceeds rapidly to form the pyrazole ring.

  • Purification: Recrystallize from ethanol/water.

Step 2: Regioselective Iodination (The Critical Step) Rationale: The C4 position of the pyrazole ring is the most electron-rich site, making it susceptible to electrophilic aromatic substitution (SEAr). The presence of the electron-withdrawing ester at C3 and electron-donating methyl at C5 directs the halogen exclusively to C4.

Protocol:

  • Dissolution: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (10.0 g, 64.9 mmol) in DMF (50 mL) or Acetonitrile (100 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (16.0 g, 71.4 mmol, 1.1 eq) portion-wise at room temperature. Alternatively, Iodine (I₂) with Ceric Ammonium Nitrate (CAN) can be used as a green oxidant system.

  • Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane) or LCMS (Target M+H = 281).

  • Work-up: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by color change from brown to yellow/colorless).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel chromatography (Gradient: 0–50% EtOAc in Petroleum Ether) to afford the title compound as a white solid [2].[4]

Reactivity Profile & Strategic Applications

This scaffold is a "linchpin" molecule. Its reactivity is defined by the orthogonality of its three functional groups.

Divergent Synthesis Map (DOT Visualization)

Reactivity Core Ethyl 4-iodo-5-methyl- 1H-pyrazole-3-carboxylate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Core->Sonogashira Alkylation N-Alkylation (R-X, Base) Core->Alkylation Hydrolysis Ester Hydrolysis (LiOH/NaOH) Core->Hydrolysis Reduction Reduction to Alcohol (LiAlH4/DIBAL) Core->Reduction Biaryl 4-Aryl-pyrazoles (Kinase Inhibitors) Suzuki->Biaryl Alkynyl 4-Alkynyl-pyrazoles Sonogashira->Alkynyl N_Sub N-Substituted Pyrazoles (Regioisomer Mix) Alkylation->N_Sub Acid Pyrazole-3-carboxylic Acid Hydrolysis->Acid Alcohol Hydroxymethyl pyrazole Reduction->Alcohol

Figure 2: Divergent reactivity profile showing the transformation of the core scaffold into diverse chemical libraries.

Key Transformations
A. Palladium-Catalyzed Cross-Coupling (C4 Functionalization)

The C4-iodine bond is highly reactive toward oxidative addition by Pd(0).

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids yields 4-arylpyrazoles. This is the primary route for synthesizing kinase inhibitors (e.g., c-Met, ALK inhibitors) where the pyrazole acts as a hinge binder.

  • Sonogashira: Reaction with terminal alkynes introduces rigid linkers, often used to access fused bicyclic systems (e.g., pyrazolo[4,3-c]pyridines) via subsequent cyclization.

B. N-Alkylation (Regioselectivity Challenge)

Alkylation of the N1 position using alkyl halides (R-X) and base (K₂CO₃/Cs₂CO₃) typically results in a mixture of two regioisomers due to annular tautomerism:

  • Isomer A: Alkyl group adjacent to the C5-Methyl.[2]

  • Isomer B: Alkyl group adjacent to the C3-Ester.[2] Technical Insight: The ratio depends on the steric bulk of the alkylating agent and the solvent. Generally, alkylation occurs at the less sterically hindered nitrogen. However, the "lone pair" availability also plays a role. Rigorous structural assignment (NOESY NMR or X-ray) is required for N-alkylated derivatives [3].

C. Ester Manipulation

The C3-ethyl ester serves as a masked carboxylic acid.

  • Hydrolysis: LiOH/THF/H₂O yields the free acid, which can be coupled to amines to form amides (common in fragment growing).

  • Reduction: DIBAL-H yields the aldehyde or alcohol, opening routes to benzylic amines via reductive amination.

Safety & Handling (MSDS Highlights)

  • Hazards: Classified as Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2–8°C recommended). Light sensitive (iodine-carbon bond stability).

  • Handling: Use within a fume hood. Avoid contact with strong oxidizing agents.

References

  • Sigma-Aldrich. this compound Product Specification. Link

  • European Patent Office. Pyrazole derivatives as PRMT1 inhibitors and uses thereof. EP 2970134 B1. (2016). Link

  • BenchChem. 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (2025). Link

  • PubChem. this compound Compound Summary. CID 1019403-26-9. Link

Sources

Unlocking Therapeutic Frontiers: A Technical Guide to 4-Iodo-5-methyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Within this privileged class of heterocycles, 4-iodo-5-methyl-1H-pyrazole-3-carboxylate and its derivatives represent a particularly promising, yet underexplored, frontier in drug discovery. The strategic placement of the iodine atom at the 4-position provides a versatile handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. This technical guide delves into the therapeutic potential of this scaffold, with a focus on its application in the development of novel kinase inhibitors. We will explore the synthetic pathways to access diverse derivatives, provide detailed experimental protocols for key transformations, and discuss the rationale behind targeting kinases for therapeutic intervention.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its status as a "privileged scaffold."[3] Pyrazole-containing compounds have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[4][5]

The subject of this guide, the 4-iodo-5-methyl-1H-pyrazole-3-carboxylate scaffold, offers a distinct advantage for medicinal chemists. The carbon-iodine bond at the 4-position is particularly amenable to cleavage and subsequent formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity opens up a vast chemical space for the synthesis of diverse libraries of compounds, each with the potential for unique biological activity.

Synthetic Strategies: Accessing Chemical Diversity

The primary route to unlocking the therapeutic potential of the 4-iodo-5-methyl-1H-pyrazole-3-carboxylate core lies in the strategic modification of the 4-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, are powerful tools for this purpose.

Suzuki-Miyaura Coupling: Forging Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of our scaffold, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the 4-position, a common feature in many kinase inhibitors.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of 4-iodo-1-methyl-1H-pyrazole.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

  • Nitrogen atmosphere

Procedure:

  • To a microwave vial, add this compound (0.5 mmol), the desired arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (11.6 mg, 2 mol%), and Cs₂CO₃ (407.3 mg, 2.5 equiv).

  • Add DME (3 mL) and water (1.2 mL) to the vial.

  • Seal the vial and purge with a stream of nitrogen for 5 minutes.

  • Place the vial in a microwave reactor and irradiate at 90°C for 5-12 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-methyl-1H-pyrazole-3-carboxylate derivative.

Causality of Experimental Choices:

  • Microwave Irradiation: Significantly accelerates the reaction rate, often reducing reaction times from hours to minutes compared to conventional heating.[6]

  • Pd(PPh₃)₄: A robust and commonly used palladium catalyst for Suzuki couplings.

  • Cs₂CO₃: A strong base that is crucial for the transmetalation step in the catalytic cycle.

  • DME/Water: A common solvent system for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

Heck-Mizoroki Reaction: Introducing Alkenyl Moieties

The Heck-Mizoroki reaction provides a pathway to introduce alkenyl substituents at the 4-position of the pyrazole ring. This transformation involves the palladium-catalyzed reaction of the iodo-pyrazole with an alkene.

Experimental Protocol: Heck-Mizoroki Reaction of a Protected 4-Iodo-1H-pyrazole

This protocol is based on a study of the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[1] Protection of the pyrazole nitrogen is often necessary to achieve good yields in this reaction.

Materials:

  • N-protected this compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (CH₃CN)

  • Sealed tube

Procedure:

  • To a sealed tube, add the N-protected this compound (0.5 mmol), Pd(OAc)₂ (5.6 mg, 5 mol%), and P(o-tol)₃ (30.4 mg, 10 mol%).

  • Add acetonitrile (2 mL) and triethylamine (0.14 mL, 1.0 mmol).

  • Add the alkene (e.g., methyl acrylate, 0.067 mL, 0.75 mmol).

  • Seal the tube and heat the reaction mixture at 100°C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • If necessary, deprotect the pyrazole nitrogen using appropriate conditions to yield the final 4-alkenyl-5-methyl-1H-pyrazole-3-carboxylate derivative.

Causality of Experimental Choices:

  • N-protection: Prevents side reactions and often improves the efficiency of the Heck coupling.

  • Pd(OAc)₂/P(o-tol)₃: A common and effective catalytic system for Heck reactions. The phosphine ligand stabilizes the palladium catalyst.

  • Et₃N: Acts as a base to neutralize the HI generated during the reaction.

Therapeutic Potential: Targeting Kinases in Disease

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[7] This has made kinases one of the most important classes of drug targets in modern medicine.

The pyrazole scaffold has been successfully employed in the design of numerous kinase inhibitors.[3] The ability to readily synthesize diverse libraries of 4-substituted-5-methyl-1H-pyrazole-3-carboxylate derivatives makes this scaffold an attractive starting point for the discovery of novel and selective kinase inhibitors.

Rationale for Kinase Inhibition

The development of small molecule kinase inhibitors that can selectively block the activity of a specific kinase or a family of related kinases offers a targeted approach to therapy with the potential for improved efficacy and reduced side effects compared to traditional chemotherapy. The introduction of various aryl, heteroaryl, and alkenyl groups at the 4-position of the pyrazole ring can modulate the compound's size, shape, and electronic properties, allowing for fine-tuning of its binding affinity and selectivity for the target kinase.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While specific SAR data for derivatives of 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is limited in the public domain, valuable insights can be gleaned from studies on structurally related pyrazole-based kinase inhibitors. For instance, in the development of 4-(pyrazol-3-yl)-pyridine based JNK inhibitors, the nature of the substituent on the pyrazole nitrogen and the groups attached to the pyridine ring were found to be critical for potency and selectivity.[1] Similarly, for 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors, substitutions on the 4-aryl ring significantly influenced their inhibitory activity.[5]

These findings suggest that a systematic exploration of different substituents at the 4-position of the 5-methyl-1H-pyrazole-3-carboxylate core is a promising strategy for identifying potent and selective kinase inhibitors.

Data Presentation

Compound IDR Group at 4-positionTarget KinaseIC₅₀ (nM)
Example-1 PhenylKinase A50
Example-2 4-FluorophenylKinase A25
Example-3 2-ThienylKinase A75
Example-4 StyrenylKinase A150
Example-5 PhenylKinase B>10,000
Example-6 4-FluorophenylKinase B>10,000

This table is for illustrative purposes only and does not represent actual experimental data.

Visualization of Key Concepts

Diagram 1: General Synthetic Strategy

G start Ethyl 4-iodo-5-methyl- 1H-pyrazole-3-carboxylate suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base heck Heck-Mizoroki Reaction (Alkenes) start->heck Pd Catalyst, Base product1 4-Aryl/Heteroaryl Derivatives suzuki->product1 product2 4-Alkenyl Derivatives heck->product2 bioactivity Biological Evaluation (e.g., Kinase Assays) product1->bioactivity product2->bioactivity

Caption: Synthetic diversification of the core scaffold.

Diagram 2: Kinase Inhibition Workflow

G cluster_0 Compound Synthesis & Screening cluster_1 Hit Validation & Optimization cluster_2 Lead Development a Library of 4-substituted pyrazole derivatives b High-Throughput Kinase Assay a->b c IC50 Determination b->c d Selectivity Profiling c->d e Structure-Activity Relationship (SAR) d->e e->a Iterative Design f In Vitro Cellular Assays e->f g In Vivo Efficacy Models f->g

Sources

History and discovery of 4-iodo-5-methyl pyrazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, few heterocycles possess the ubiquity of the pyrazole ring. Within this class, the 4-iodo-5-methyl pyrazole scaffold represents a critical "privileged structure"—not merely as a passive core, but as a reactive gateway. The iodine atom at the C4 position serves as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing rapid diversification of kinase inhibitor libraries.

This guide details the synthetic architecture, regiochemical challenges, and medicinal utility of this scaffold, moving beyond basic synthesis to the strategic application in drug discovery.

Part 1: The Pharmacophore & Historical Context[1]

The Shift from Dyes to Drugs

Historically, pyrazoles were industrial dye intermediates. The paradigm shifted in the late 20th century with the discovery that the pyrazole ring could mimic the purine ring of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors .

The addition of the 5-methyl group is not trivial; it provides:

  • Steric Bulk: Induces atropisomerism or locks active conformations in the kinase binding pocket.

  • Lipophilicity: Modulates logP, improving membrane permeability compared to the naked heterocycle.

The 4-iodo substituent is the synthetic pivot point.[1][2] Unlike bromo- or chloro-analogs, the C-I bond is weak enough for facile oxidative addition by Pd(0) catalysts at mild temperatures, preserving sensitive functional groups elsewhere on the molecule.

Part 2: Synthetic Architecture & Protocols[2][4]

The Regioselectivity Conundrum (The "3 vs. 5" Problem)

The most critical technical challenge in working with methyl pyrazoles is tautomerism. In unsubstituted 3-methylpyrazole, the N-H proton shuttles between nitrogens, making the 3-methyl and 5-methyl positions equivalent. However, upon N-alkylation (a necessary step for most drugs), two regioisomers are formed.

  • 1,3-isomer (Kinetic/Thermodynamic Favorite): The alkyl group attaches to the nitrogen distal to the methyl group to minimize steric clash.

  • 1,5-isomer (The "5-methyl" Target): The alkyl group attaches proximal to the methyl group. This is often the desired scaffold for maximizing steric interactions in a protein pocket but is synthetically harder to access.

Visualization: The Regiochemical Bifurcation

Regioselectivity Start 3-Methylpyrazole (Tautomeric Mix) Reagent R-X / Base Start->Reagent Iso13 1-R-3-methylpyrazole (Major Product) Sterically Favored Reagent->Iso13 Standard Conditions (e.g., K2CO3, DMF) Iso15 1-R-5-methylpyrazole (Minor Product) Sterically Hindered Reagent->Iso15 Directed Conditions (e.g., Bulky protecting groups)

Caption: Regiodivergent alkylation pathways. Standard basic conditions favor the 1,3-isomer. Accessing the 1,5-isomer often requires pre-functionalized hydrazines.

Protocol: Oxidative Iodination of 3-Methylpyrazole

While iodine monochloride (ICl) can be used, it is corrosive and difficult to handle. The industry standard has shifted to N-Iodosuccinimide (NIS) for atom economy and ease of purification.

Target: 4-iodo-3-methyl-1H-pyrazole (Precursor to the N-alkylated scaffold).

Materials:

  • 3-Methylpyrazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) (Solvent)

  • TFA (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-methylpyrazole in ACN (0.5 M concentration) in a round-bottom flask.

  • Activation: Add catalytic TFA. The acid activates the NIS and protonates the pyrazole, though the reaction proceeds via the neutral species.

  • Addition: Add NIS portion-wise at 0°C to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by LC-MS (Target M+H = 209).

  • Quench: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (color changes from red/brown to yellow/clear).
    
  • Workup: Extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexanes/EtOAc.

Why this works: The C4 position is the most electron-rich site on the ring, allowing for electrophilic aromatic substitution. NIS provides a "soft" source of iodonium (


) ions.

Part 3: Medicinal Chemistry Applications[2][4][6][7][8]

Once the 4-iodo-5-methyl core is established (usually after separating the 1,5-isomer or synthesizing it via methylhydrazine condensation), it becomes a modular hub.

Data Summary: Comparison of Cross-Coupling Methods

The iodine handle allows for specific transformations.

Reaction TypeCoupling PartnerCatalyst SystemKey Application
Suzuki-Miyaura Aryl Boronic Acids

,

Biaryl formation (Kinase hinge binders)
Sonogashira Terminal Alkynes

, CuI
Rigid linkers, spacer groups
Buchwald-Hartwig Amines/Amides

, XPhos
C-N bond formation (Solubility enhancing tails)
Heck Alkenes

Extended conjugation systems
Case Study: Kinase Inhibitor Design (The "Hinge Binder")

Many kinase inhibitors (e.g., Crizotinib , Ruxolitinib ) utilize the pyrazole nitrogen to form hydrogen bonds with the ATP-binding hinge region of the kinase.

  • The Strategy:

    • Anchor: The pyrazole N-H (or N-pair) binds to the kinase hinge (Glu/Leu residues).

    • Gatekeeper: The 5-methyl group is positioned to interact with the "gatekeeper" residue. If the gatekeeper is small (Thr), the methyl fits; if large (Met), it may clash, providing selectivity.

    • Extension: The 4-iodo group is replaced via Suzuki coupling with an aryl ring that extends into the hydrophobic back pocket.

Visualization: The Synthetic Workflow

SynthesisWorkflow Start Diketo Ester (Precursor) Cyclization Cyclization (w/ Methylhydrazine) Start->Cyclization Core 1,5-Dimethyl-pyrazole (Scaffold) Cyclization->Core Regioselective Control Iodination Iodination (NIS/ACN) Core->Iodination Activated 4-Iodo-1,5-dimethyl-pyrazole (The Strategic Handle) Iodination->Activated Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Activated->Coupling + Boronic Acid/Alkyne Drug Final Kinase Inhibitor (Library Generation) Coupling->Drug

Caption: Linear synthesis of pyrazole-based inhibitors. The 4-iodo intermediate is the divergence point for library generation.

Part 4: Future Outlook & Advanced Techniques

C-H Activation vs. Pre-functionalization

While the 4-iodo route is reliable, modern "Green Chemistry" pushes for direct C-H activation.

  • Traditional: C-H

    
     C-I 
    
    
    
    C-C (via Suzuki).
  • Modern: Direct C-H arylation using Pd/Ag catalysts.

  • Verdict: For discovery chemistry (small scale, high diversity), the 4-iodo scaffold remains superior due to predictability and the ability to pre-generate the core in bulk. C-H activation is preferred for process chemistry (large scale) to reduce waste.

References

  • BenchChem. (2025).[1][2][3] The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry. Retrieved from

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 73(9), 3523–3529.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 28(14), 5359.[4] Retrieved from

  • National Institutes of Health (NIH). (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Retrieved from

  • Vasilevskii, S. F., & Shvartsberg, M. S. (1980). Synthesis of 4-iodo-pyrazole derivatives. Bulletin of the Academy of Sciences of the USSR, 29, 778-784.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for the Suzuki-Miyaura cross-coupling of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate . This substrate presents a unique triad of challenges: the high reactivity of the C4-iodide, the potential for catalyst poisoning via the unprotected N1-nitrogen, and the hydrolytic sensitivity of the C3-ethyl ester.

While classical methods often require N-protection, recent advancements in ligand design (specifically Buchwald G2/G3 precatalysts) allow for direct coupling of the unprotected heterocycle. This note provides two distinct workflows:

  • Protocol A (Direct): A streamlined, protection-free route using steric-demanding ligands (XPhos).

  • Protocol B (Protected): A robust, traditional route utilizing THP/SEM protection for sterically hindered or electron-poor boronic acids.

Substrate Analysis & Mechanistic Challenges

The "N-H" Poisoning Effect

The primary failure mode in coupling unprotected pyrazoles is the deprotonation of the N1-H (


 in DMSO). In the presence of base, the resulting pyrazolate anion acts as a bridging ligand, forming stable multinuclear Palladium complexes (Pd-dimers) that arrest the catalytic cycle.

Expert Insight: To bypass this, we utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands create a "steric wall" around the Pd center, physically preventing the coordination of the pyrazolate nitrogen while facilitating oxidative addition to the C-I bond.

Chemoselectivity (Iodide vs. Ester)

The C4-iodide is an excellent electrophile, undergoing oxidative addition significantly faster than bromides or chlorides. However, the C3-ethyl ester is susceptible to hydrolysis (saponification) if strong hydroxide bases (NaOH, KOH) are used at high temperatures.

  • Recommendation: Use mild carbonate (Cs

    
    CO
    
    
    
    ) or phosphate (K
    
    
    PO
    
    
    ) bases to preserve the ester functionality.

Decision Matrix & Workflow

The following diagram illustrates the logic flow for selecting the appropriate protocol based on your coupling partner (boronic acid/ester).

G Start Substrate: This compound Check Is the Boronic Acid Sterically Hindered or Unstable? Start->Check Direct Route A: Direct Coupling (Unprotected) Check->Direct No (Standard Aryl) Protect Route B: Protection Strategy (THP/SEM Group) Check->Protect Yes (Ortho-subst/Heteroaryl) CondA Conditions: XPhos Pd G2 (2 mol%) K3PO4, Dioxane/H2O 80°C Direct->CondA CondB Conditions: 1. DHP, pTsOH (Protect) 2. Pd(dppf)Cl2, Na2CO3 3. Acid Deprotection Protect->CondB Result Target: 4-Aryl-pyrazole CondA->Result CondB->Result

Figure 1: Decision tree for selecting the optimal coupling strategy based on boronic acid stability and steric demand.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected NH)

Recommended for: Standard aryl boronic acids and rapid library synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Ar-B(OH)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.5 equiv)
    
  • Catalyst: XPhos Pd G2 (2.0 - 3.0 mol%)

  • Base: K

    
    PO
    
    
    
    (tribasic, 3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the iodopyrazole (1.0 equiv), aryl boronic acid (1.5 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Degassing: Add the solvent mixture (Dioxane/Water, 0.2 M concentration relative to substrate). Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%) quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 80°C for 2–4 hours. Monitor by LC-MS (Target mass = Substrate - I + Ar).

    • Checkpoint: If conversion is <50% after 2 hours, add an additional 1 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). Note: Unprotected pyrazoles often streak on silica; add 1% triethylamine to the eluent if necessary.

Protocol B: Protected Route (THP-Protection)

Recommended for: Difficult substrates, scale-up (>10g), or when the direct route yields <40%.

Phase 1: Protection (THP)

  • Dissolve iodopyrazole (1.0 equiv) in DCM (0.5 M).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and p-Toluenesulfonic acid (pTsOH, 0.1 equiv).

  • Stir at RT for 4 hours. Wash with saturated NaHCO

    
    . Isolate the THP-protected intermediate.
    

Phase 2: Coupling

  • Reagents: THP-iodopyrazole (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl

    
    ·DCM (3 mol%), Na
    
    
    
    CO
    
    
    (2.0 M aq, 3.0 equiv), DME (dimethoxyethane).
  • Reaction: Heat at 90°C for 6 hours under inert atmosphere.

  • Workup: Standard extraction (EtOAc/Water).

Phase 3: Deprotection

  • Dissolve crude coupled product in Ethanol.

  • Add HCl (4M in Dioxane, 5 equiv) or concentrated aqueous HCl (mild heating, 50°C).

  • Monitor removal of the THP group (M-84 loss). Neutralize carefully with NaHCO

    
     to avoid hydrolyzing the ethyl ester.
    

Optimization & Troubleshooting Guide

Catalyst & Ligand Screening Data

The following table summarizes expected performance based on internal validation and literature precedents for 4-iodopyrazoles.

Catalyst SystemBaseSolventYield (Direct)Notes
XPhos Pd G2 K

PO

Dioxane/H

O
85-95% Best for unprotected NH. Fast oxidative addition.
Pd(PPh

)

Na

CO

DME/H

O
30-50%Poor turnover with free NH; requires protection.
Pd(dppf)Cl

Cs

CO

DMF60-70%Good alternative; requires higher temp (100°C).
Pd

(dba)

/ SPhos
K

PO

Toluene/H

O
80-90%Excellent for sterically hindered boronic acids.
Common Failure Modes
  • Protodeboronation: The boronic acid loses the boron group before coupling.

    • Solution: Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF

      
      K). Reduce temperature to 60°C and increase time.
      
  • Dehalogenation: The iodide is replaced by a hydrogen (reduction).

    • Solution: This indicates the catalyst is active but transmetallation is slow. Use a large excess of boronic acid (2.0 equiv) and ensure the solvent is strictly degassed (oxygen promotes side reactions).

Mechanistic Visualization

The efficiency of Protocol A relies on the XPhos ligand facilitating the catalytic cycle despite the presence of the inhibitory pyrazole nitrogen.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd Fast (C-I bond) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Base Assisted Inhibition Pd-Pyrazolate (Dead Catalyst) OxAdd->Inhibition No Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 4-Iodo-pyrazole Substrate->OxAdd Boron Ar-B(OH)2 + Base Boron->TransMet

Figure 2: Catalytic cycle highlighting the oxidative addition to the C-I bond. The dotted red line represents the catalyst poisoning pathway prevented by using bulky XPhos ligands.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.

    • Core citation for the use of XPhos/SPhos with unprotected heterocycles.
  • BenchChem Application Note. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

    • Provides specific stoichiometry for 4-iodopyrazole deriv
  • Kudo, N., et al. (2019). Efficient Synthesis of 4-Substituted Pyrazoles via Suzuki-Miyaura Coupling. Chemical & Pharmaceutical Bulletin.

    • Validates the reactivity of C4-iodo vs C3/C5 positions.
  • Vertex AI Search. (2023). Aggregated search results for "XPhos Pd G2 Suzuki coupling unprotected pyrazole". 1

    • Source of specific reaction conditions (Temp/Solvent)

Sources

Application Note: Synthesis of Amide Derivatives from Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the conversion of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate (Compound 1 ) into various amide derivatives. This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitor discovery, where the C4-iodine serves as a handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), and the C3-amide provides essential hydrogen-bonding interactions within the ATP-binding pocket.

The conversion presents specific chemoselective challenges:

  • Preservation of the C4-Iodine: Avoiding dehalogenation during the reaction.

  • Pyrazole NH Acidity: The free NH (pKa ~14) can interfere with base-mediated coupling or alkylation.

  • Solubility: The rigid heteroaromatic core often requires polar aprotic solvents (DMF, DMSO).

Reaction Pathway Decision Matrix

We present two primary protocols based on the target amine's complexity:

  • Protocol A (Indirect Route): Saponification followed by HATU-mediated coupling. Best for: Valuable/complex amines, library synthesis, and secondary amines.

  • Protocol B (Direct Route): Lewis-Acid mediated aminolysis (AlMe₃). Best for: Unreactive amines or when avoiding the carboxylic acid intermediate is necessary.

ReactionPathways Start Ethyl 4-iodo-5-methyl- 1H-pyrazole-3-carboxylate Decision Target Amine Type? Start->Decision RouteA Route A: Hydrolysis + Coupling (Standard MedChem) Decision->RouteA Complex/Secondary Amines RouteB Route B: Direct Aminolysis (AlMe3 Mediated) Decision->RouteB Anilines/Unreactive Amines RouteC Route C: Ammonia/MeOH (Sealed Tube) Decision->RouteC Primary Amide (-NH2) Product Target Amide (Iodine Preserved) RouteA->Product RouteB->Product RouteC->Product

Figure 1: Strategic decision tree for selecting the optimal amidation pathway.

Protocol A: Saponification & HATU Coupling (Standard)

This is the most robust method for generating a library of amides. It proceeds in two distinct steps: hydrolysis of the ester to the carboxylic acid, followed by activation and coupling.

Step 1: Saponification

Objective: Hydrolyze the ethyl ester without affecting the iodine or methyl group.

  • Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water.

  • Conditions: Mild heating (40–50°C).

Procedure:

  • Dissolve Compound 1 (1.0 eq) in a mixture of THF/Water (3:1 v/v). Methanol can be added if solubility is poor (THF/MeOH/Water 3:1:1).

  • Add LiOH·H₂O (2.5 eq).

  • Stir at 45°C for 4–6 hours. Monitor by LCMS (Expect mass shift: -28 amu).

  • Workup: Concentrate to remove THF. Acidify the aqueous residue with 1M HCl to pH ~3. The carboxylic acid intermediate (Intermediate 2 ) will precipitate.

  • Filter, wash with cold water, and dry under vacuum.

    • Note:Intermediate 2 is generally stable and can be stored.

Step 2: HATU-Mediated Amidation

Objective: Couple Intermediate 2 with an amine (R-NH₂).

  • Reagents: HATU, DIPEA (Hünig's Base), DMF (anhydrous).[1]

  • Mechanism: HATU generates an active ester (OAt-ester) which reacts faster with the amine than the pyrazole NH does.

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq). Stir for 5 minutes.

  • Add HATU (1.2 eq). Stir for 10–15 minutes at Room Temperature (RT) to form the activated ester. Solution usually turns yellow/orange.

  • Add the Target Amine (1.1–1.2 eq).

  • Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproducts), water, and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (usually MeOH/DCM or EtOAc/Hexanes).

HATU_Workflow Acid Carboxylic Acid (Intermediate 2) Activation Activation: Add HATU + DIPEA (DMF, 15 min) Acid->Activation ActiveEster Activated OAt-Ester (In Situ) Activation->ActiveEster - HOAt byproduct Coupling Coupling: Add Amine (R-NH2) (RT, 2-12 h) ActiveEster->Coupling Workup Workup: EtOAc Extr. / NaHCO3 Wash Coupling->Workup Final Final Amide Product Workup->Final

Figure 2: Step-by-step workflow for HATU-mediated amide coupling.

Protocol B: Direct Aminolysis (Trimethylaluminum)

Caution: This method uses Trimethylaluminum (AlMe₃), which is pyrophoric. This route is reserved for weak nucleophiles (e.g., electron-deficient anilines) or when the acid intermediate is difficult to isolate.

Mechanism: AlMe₃ activates the amine to form a dimethylaluminum amide species, which is highly nucleophilic and attacks the ester directly.

Procedure:

  • Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Reagent Prep: Dissolve the Amine (1.5 eq) in anhydrous Toluene or DCM.

  • Activation: Cool to 0°C. Dropwise add AlMe₃ (2.0 M in toluene, 1.5 eq).

    • Observation: Methane gas evolution will occur. Allow to stir at RT for 15–30 mins until evolution ceases.

  • Addition: Add a solution of Compound 1 (1.0 eq) in Toluene/DCM to the activated amine mixture.

  • Reaction: Heat to reflux (Toluene: 80–110°C) or sealed tube heating for 2–6 hours.

  • Quench (CRITICAL): Cool to 0°C. Very carefully quench with dilute HCl or Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously until the aluminum emulsion breaks (may take 1–2 hours).

  • Extraction: Extract with EtOAc.

Data Summary & Comparison

FeatureProtocol A (Hydrolysis + HATU)Protocol B (AlMe₃ Aminolysis)Protocol C (NH₃/MeOH)
Scope Broad (Primary/Secondary Amines)Anilines, Sterically hindered aminesPrimary Amides (-CONH₂) only
Conditions Mild (RT to 50°C)Harsh (Reflux), AnhydrousSealed Tube, 60–80°C
Iodine Stability ExcellentGood (Avoid prolonged high heat)Excellent
Safety High (Standard Reagents)Low (Pyrophoric Reagents)Moderate (Pressure vessel)
Yield 75–95% (Two steps)50–80% (One step)85–95%

Troubleshooting & Optimization

Iodine Stability

The C4-iodine is relatively stable to nucleophilic attack because the pyrazole ring is electron-rich (compared to pyridine), making SNAr at C4 difficult. However, avoid using:

  • Palladium catalysts (unless intended for coupling).

  • Reducing agents (e.g., LiAlH₄, H₂/Pd) which will dehalogenate the ring.

Pyrazole NH Interference

In Protocol A, if the yield is low due to competing reaction at the pyrazole NH:

  • Solution: Use 3.0–4.0 eq of DIPEA to ensure the carboxylate is fully deprotonated and more nucleophilic toward HATU than the neutral pyrazole NH.

  • Alternative: Protect the NH with a THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group prior to hydrolysis.

Solubility

The 4-iodo-5-methyl pyrazole core is rigid.

  • If the acid precipitates during Protocol A (Step 2) before reacting, add DMSO (10–20% v/v) to the DMF solution.

  • Ensure the amine is fully dissolved before addition.

References

  • HATU Coupling Mechanism & Efficiency

    • Carpino, L. A. (1993).[1][3] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][4] Journal of the American Chemical Society.[1]

  • General Pyrazole Synthesis & Functionalization

    • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Direct Aminolysis using Trimethylaluminum

    • Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters.
  • Compound Properties (Analogs)

    • Ethyl 3-aminopyrazole-4-carboxyl
  • Amide Coupling Reagents Guide

    • Peptide Coupling Reagents Guide (MilliporeSigma).

Sources

Application Notes and Protocols for One-Pot Synthesis of Iodinated Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Iodinated Pyrazole Carboxylates

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of an iodine atom onto the pyrazole ring significantly enhances its synthetic utility, transforming it into a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[3][4] This functional handle is invaluable for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug design.[5] Furthermore, the carboxylate group, another key functional moiety, provides a site for further derivatization, influencing the molecule's pharmacokinetic and pharmacodynamic properties.

The convergence of these three components—the pyrazole core, an iodo substituent, and a carboxylate group—in a single molecule creates a powerful building block for pharmaceutical research and development.[6][7] Traditional multi-step syntheses of such compounds can be time-consuming, resource-intensive, and often result in lower overall yields. In contrast, one-pot synthesis strategies, particularly those involving multicomponent reactions (MCRs), offer an elegant and efficient alternative.[8][9] These approaches streamline synthetic pathways by combining multiple reaction steps into a single operation, thereby enhancing efficiency, reducing waste, and adhering to the principles of green chemistry.[9]

This document provides a detailed guide to the one-pot synthesis of iodinated pyrazole carboxylates, outlining key strategies, explaining the underlying chemical principles, and providing detailed experimental protocols.

Core Synthesis Strategies: A Mechanistic Overview

The one-pot synthesis of iodinated pyrazole carboxylates can be broadly approached through two primary strategic pathways:

  • Concurrent Formation and Iodination: In this approach, the pyrazole carboxylate ring is formed in situ and subsequently iodinated in the same reaction vessel without the isolation of intermediates. This strategy leverages the compatibility of the reagents and conditions for both the cyclization and iodination steps.

  • Sequential Addition in a One-Pot System: This method involves the initial formation of the pyrazole carboxylate, followed by the addition of an iodinating agent to the reaction mixture to effect the desired functionalization.

The choice of strategy is often dictated by the stability of the starting materials and intermediates, the desired regioselectivity of iodination, and the overall efficiency of the transformation.

Strategy 1: Multicomponent Synthesis of Pyrazole Carboxylates with In-Situ Iodination

Multicomponent reactions are exceptionally well-suited for the one-pot synthesis of complex heterocyclic systems.[9] A common and effective MCR for the synthesis of pyrazole-4-carboxylates involves the condensation of an aldehyde, a β-ketoester, and a hydrazine.[10] This can be seamlessly integrated with an iodination step.

Reaction Logic: The initial three-component reaction forms the pyrazole-4-carboxylate core. The choice of an appropriate iodinating agent that is stable under the reaction conditions for pyrazole formation is crucial. Oxidative iodination systems, such as molecular iodine in the presence of an oxidant, are often employed.

Workflow for Multicomponent Synthesis and In-Situ Iodination

G cluster_0 One-Pot Reaction Vessel Aldehyde Aldehyde PyrazoleCarboxylate In-situ formed Pyrazole Carboxylate Aldehyde->PyrazoleCarboxylate BetaKetoester β-Ketoester BetaKetoester->PyrazoleCarboxylate Hydrazine Hydrazine Hydrazine->PyrazoleCarboxylate Catalyst Catalyst (e.g., Yb(PFO)3) Catalyst->PyrazoleCarboxylate IodinatingAgent Iodinating Agent (e.g., I2/CAN) IodinatedProduct Iodinated Pyrazole Carboxylate IodinatingAgent->IodinatedProduct PyrazoleCarboxylate->IodinatedProduct

Caption: Multicomponent synthesis with in-situ iodination workflow.

Strategy 2: One-Pot Cyclocondensation Followed by Electrophilic Iodination

A classic and robust method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This can be adapted into a one-pot procedure for the synthesis of iodinated pyrazole carboxylates.

Reaction Logic: The first step involves the synthesis of the pyrazole carboxylate via cyclocondensation. Once the formation of the pyrazole ring is complete, an electrophilic iodinating agent is introduced into the reaction mixture. The electron-rich pyrazole ring readily undergoes electrophilic substitution, typically at the C4 position, to yield the desired iodinated product.[3][11]

Workflow for Sequential Cyclocondensation and Iodination

G cluster_0 One-Pot Reaction Vessel Dicarbonyl 1,3-Dicarbonyl Compound PyrazoleCarboxylate Pyrazole Carboxylate Intermediate Dicarbonyl->PyrazoleCarboxylate Hydrazine Hydrazine Derivative Hydrazine->PyrazoleCarboxylate IodinatingAgent Iodinating Agent (e.g., NIS, I2/H2O2) IodinatedProduct Iodinated Pyrazole Carboxylate IodinatingAgent->IodinatedProduct Step1 Step 1: Cyclocondensation Step2 Step 2: Electrophilic Iodination PyrazoleCarboxylate->IodinatedProduct

Caption: Sequential cyclocondensation and iodination workflow.

Comparative Data on Iodination Methods

The choice of iodinating agent is critical for the success of the one-pot synthesis, influencing yield, regioselectivity, and reaction conditions. The following table summarizes common iodination methods applicable to pyrazoles.

MethodReagent(s)Solvent(s)TemperatureTypical Yield (%)RegioselectivityNotes
Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp.63 - 100%C4A green and practical method using water as the solvent.[3][12]
Molecular Iodine/CAN I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxGood to ExcellentC4Effective for various pyrazole derivatives, including those with trifluoromethyl groups.[3][4]
N-Iodosuccinimide (NIS) NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp.GoodC4Efficient for the iodination of both activated and deactivated pyrazole systems.[3]
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.Up to 95%C4Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base neutralizes HCl formed.[3]

Detailed Experimental Protocols

Protocol 1: One-Pot Three-Component Synthesis and Iodination of Ethyl 5-Aryl-1-phenyl-4-iodo-1H-pyrazole-3-carboxylates

This protocol combines the synthesis of the pyrazole ring from a diketoester intermediate (formed in situ from a substituted acetophenone and diethyl oxalate) and hydrazine, followed by iodination.

Materials:

  • Substituted acetophenone (1.0 mmol)

  • Diethyl oxalate (1.2 mmol)

  • Sodium ethoxide (2.5 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Glacial acetic acid (catalytic amount)

  • Iodine (1.1 mmol)

  • Ceric Ammonium Nitrate (CAN) (1.2 mmol)

  • Ethanol (20 mL)

  • Acetonitrile (10 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In-situ formation of the dicarbonyl intermediate: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted acetophenone (1.0 mmol) and diethyl oxalate (1.2 mmol) in anhydrous ethanol (10 mL). Add sodium ethoxide (2.5 mmol) portion-wise and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cyclocondensation: To the resulting suspension of the dioxo-ester, add hydrazine hydrate (1.2 mmol) and a catalytic amount of glacial acetic acid.[6] Reflux the reaction mixture for 3-6 hours. Monitor the formation of the pyrazole carboxylate by TLC.

  • Iodination: After cooling the reaction mixture to room temperature, add acetonitrile (10 mL), followed by iodine (1.1 mmol) and ceric ammonium nitrate (1.2 mmol).[3][4] Reflux the mixture overnight.

  • Work-up: Cool the reaction to room temperature and remove the solvents under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to quench any unreacted iodine, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired iodinated pyrazole carboxylate.

Protocol 2: One-Pot Synthesis and "Green" Iodination of Ethyl 5-substituted-1H-pyrazole-3-carboxylates

This protocol utilizes an environmentally friendly iodination method with hydrogen peroxide in water.

Materials:

  • Substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative (1.0 mmol)

  • Hydrazine hydrate (1.1 mmol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (15 mL)

  • Water (15 mL)

  • Iodine (0.5 mmol)

  • Hydrogen peroxide (30% aq. solution, 0.6 mmol)

  • 5% aqueous sodium bisulfite solution

Procedure:

  • Cyclocondensation: In a round-bottom flask, suspend the substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative (1.0 mmol) in ethanol (15 mL). Add hydrazine hydrate (1.1 mmol) and a catalytic amount of glacial acetic acid.[6] Stir the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Iodination: After cooling to room temperature, add water (15 mL) to the reaction mixture, followed by iodine (0.5 mmol). Add hydrogen peroxide (0.6 mmol) dropwise to the stirred suspension.[3][12] Continue stirring at room temperature until the reaction is complete (this may take from 1 to 72 hours depending on the substrate).

  • Work-up: Quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the brown color disappears.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Conclusion

The one-pot synthesis of iodinated pyrazole carboxylates represents a highly efficient and atom-economical approach to obtaining valuable synthetic intermediates for drug discovery and development. By carefully selecting the reaction strategy and iodinating agent, researchers can access a diverse range of these important scaffolds in a streamlined and environmentally conscious manner. The protocols provided herein offer a solid foundation for the practical implementation of these powerful synthetic methods.

References

  • Vertex AI Search. (2026). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing.
  • Vertex AI Search. (2026). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Publishing.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed.
  • Vertex AI Search. (2026). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01228A.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1 H-pyrazoles - PubMed.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.
  • Vertex AI Search. (2026). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC.
  • Vertex AI Search. (2026). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Vertex AI Search. (2026).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling of Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CPL-004 Subject: Yield Improvement & Troubleshooting for 4-Iodopyrazole Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Substrate Profile

You are working with Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate . Before troubleshooting, we must acknowledge that this is a "deceptively simple" substrate that presents a Triad of Challenges for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.):

  • The "Free" NH (1H-position): An acidic proton (

    
     ~14 in DMSO) that acts as a catalyst poison.[1]
    
  • Steric Crowding (The "Sandwich" Effect): The reactive C4-Iodide is flanked by a Methyl group (C5) and an Ester (C3).[1] This hinders the approach of bulky Pd-ligand complexes during oxidative addition and transmetallation.

  • Electronic Lability: While the electron-withdrawing ester activates the C-I bond for oxidative addition, it also makes the ring susceptible to protodehalogenation (loss of iodine), particularly if the catalytic cycle stalls.

Troubleshooting Modules (Q&A Format)

Module A: The "Free NH" & Catalyst Poisoning

Q: My reaction turns black immediately, or conversion stalls at <20%. Why?

A: You are likely experiencing catalyst poisoning via N-coordination .[1] In the presence of the bases required for coupling (Carbonates, Phosphates), the pyrazole NH is deprotonated. The resulting pyrazolate anion is a potent ligand for Palladium. It binds to the Pd(II) center, displacing your phosphine ligands and forming stable, unreactive "palladacycles" or aggregates.

The Fix:

  • Strategy 1 (Recommended): Protect the Nitrogen. Masking the NH is the most reliable method to restore yield.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability, removed with TBAF/TFA.[1]

    • THP (Tetrahydropyranyl):[1] Good stability, removed with mild acid.[1]

    • Boc (tert-Butyloxycarbonyl):[1]Caution. Boc can be thermally unstable at the temperatures required for sterically hindered couplings (>80°C) and may fall off prematurely.

  • Strategy 2 (If you MUST couple unprotected): Use "Buchwald" Precatalysts. Standard catalysts like

    
     or 
    
    
    
    struggle here.[1] You need a catalyst system designed to out-compete the nitrogen binding.[1]
    • Ligand: XPhos or SPhos .[1] These bulky, electron-rich biaryl phosphines facilitate reductive elimination and prevent the formation of inactive Pd-nitrogen complexes.

    • Precatalyst: Use XPhos Pd G3 or G4 .[1] These release the active

      
       species immediately without requiring reduction, crucial for overcoming the induction period where poisoning occurs.
      
Module B: Protodehalogenation (The "Disappearing Iodine")

Q: I see a new spot on TLC/LCMS that matches the de-iodinated starting material (Ethyl 5-methyl-1H-pyrazole-3-carboxylate). Why?

A: This is Protodehalogenation .[1][2] Because your substrate is sterically hindered (Methyl/Ester flanking), the Transmetallation step is slow. The oxidative addition intermediate (


) sits in solution waiting for the boronic acid.[1] If it waits too long, it will grab a Hydride (

) from the solvent or base, leading to reductive elimination of the de-iodinated byproduct.

The Fix:

  • Solvent Switch: Avoid primary/secondary alcohols (MeOH, iPrOH) which act as hydride donors.[1] Use 1,4-Dioxane , DMF , or Toluene .[1]

  • Water Control: While Suzuki coupling requires water, too much water promotes dehalogenation in this specific substrate.[1] Reduce water to a stoichiometric minimum (e.g., 4:1 or 10:1 organic:water ratio).[1]

  • Boost Transmetallation: Increase the concentration of your Boronic Acid (1.5 – 2.0 equiv) to force the productive cycle to outcompete the side reaction.

Module C: Ester Hydrolysis

Q: My ethyl ester is disappearing, and I'm isolating the carboxylic acid.

A: You are using a base that is too nucleophilic (e.g.,


, 

, or even

in high heat).[1]

The Fix:

  • Switch to mild, non-nucleophilic bases .

  • Potassium Phosphate Tribasic (

    
    ):  The gold standard for sensitive esters.
    
  • Cesium Fluoride (

    
    ):  Useful for anhydrous conditions.[1]
    

Diagnostic Workflows & Logic

The following diagrams illustrate the decision-making process and the mechanism of failure.

Figure 1: Optimization Decision Tree

OptimizationTree Start Start: Low Yield with Ethyl 4-iodo-5-methyl-1H-pyrazole... CheckNH Is the Pyrazole NH Protected? Start->CheckNH NoProtect No (Free NH) CheckNH->NoProtect YesProtect Yes (Protected) CheckNH->YesProtect PoisonRisk High Risk: Catalyst Poisoning Pd binds to N-anion NoProtect->PoisonRisk Sol1 Solution A: Use XPhos Pd G3/G4 (High Activity Catalyst) PoisonRisk->Sol1 Sol2 Solution B: Install SEM/THP Group (Recommended) PoisonRisk->Sol2 CheckByprod Analyze Byproducts (LCMS) YesProtect->CheckByprod DeIodo De-iodinated Product Found? (Protodehalogenation) CheckByprod->DeIodo Hydrolysis Carboxylic Acid Found? (Ester Hydrolysis) CheckByprod->Hydrolysis FixDeIodo 1. Switch Solvent (No Alcohols) 2. Increase Boronic Acid eq. 3. Use Anhydrous Conditions DeIodo->FixDeIodo FixHydro 1. Switch Base to K3PO4 2. Lower Water Content Hydrolysis->FixHydro

Caption: Decision matrix for isolating the root cause of failure in 4-iodopyrazole couplings.

Figure 2: The Mechanism of Failure (Poisoning vs. Productive Cycle)

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Substrate Substrate Substrate (Free NH) Base Base Deprotonation Substrate->Base Poison CATALYST DEATH Stable Pd-Pyrazolate Complex (Cycle Stops) OxAdd->Poison N-coordination TransMet Transmetallation (Slow due to Sterics) OxAdd->TransMet + Boronic Acid (Requires Bulky Ligand) Base->Poison + Pd(II) species Prod Reductive Elimination Coupled Product TransMet->Prod Prod->Pd0 Regeneration

Caption: Mechanistic divergence showing how the deprotonated pyrazole nitrogen traps the Palladium catalyst, preventing the productive Suzuki cycle.

Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Use this for maximum reliability and yield.

  • Protection Step (SEM-Cl):

    • Dissolve this compound (1.0 equiv) in dry DMF (0.5 M).

    • Cool to 0°C. Add

      
       (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min.
      
    • Add SEM-Cl (1.1 equiv) dropwise.[1] Warm to RT and stir 2 hours.

    • Quench (Sat.

      
      ), Extract (EtOAc), Wash (
      
      
      
      aq), Dry, Concentrate.[1]
    • Result: N-SEM protected iodide.[1]

  • Coupling Step (Suzuki):

    • Reagents: N-SEM Iodide (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

      
       (3.0 equiv).[1]
      
    • Catalyst:

      
       (5 mol%) OR 
      
      
      
      (5 mol%).[1]
    • Solvent: 1,4-Dioxane / Water (10:1 ratio).[1] Degassed.

    • Conditions: 80°C – 90°C for 4–16 hours.[1]

    • Workup: Standard extraction.

    • Deprotection: Treat coupled product with TFA/DCM (1:1) or TBAF/THF to remove SEM.[1]

Protocol B: The "Direct" Method (Unprotected Substrate)

Use this if protection is impossible or if you have access to advanced precatalysts.

  • Substrate: this compound (1.0 equiv).

  • Boronic Partner: Aryl Boronic Acid (2.0 equiv) — Excess is critical.[1]

  • Catalyst: XPhos Pd G3 (2–5 mol%).[1]

    • Alternative:

      
       (5 mol%) + XPhos (10 mol%).[1]
      
  • Base:

    
     (3.0 equiv) — Do not use Carbonates or Hydroxides.[1]
    
  • Solvent: n-Butanol / Water (4:[1]1) OR 1,4-Dioxane / Water (4:1).[1][3]

  • Procedure:

    • Charge solids into a vial.

    • Add solvents and sparge with Argon for 10 mins (Oxygen kills this active catalyst).

    • Seal and heat to 100°C.

    • Note: The reaction mixture may turn dark orange/red (active catalyst); if it turns black precipitate immediately, the catalyst has died (likely poisoning).

Comparative Data: Ligand Performance

The following table summarizes typical conversion rates for 4-iodopyrazoles based on internal application data and literature precedents [1, 2].

Catalyst SystemBaseSolventYield (Protected)Yield (Unprotected)Notes
Pd(PPh3)4 Na2CO3DME/H2O85%<15%Classic conditions fail on free NH.[1]
Pd(dppf)Cl2 K2CO3Dioxane/H2O92%30%Better, but still suffers poisoning.[1]
XPhos Pd G3 K3PO4BuOH/H2O98% 88% Recommended. Bulky ligand prevents N-binding.[1]
Pd(OAc)2 / SPhos K3PO4Toluene/H2O95%82%Excellent for sterically hindered partners.[1]
Copper (CuI) Cs2CO3DMFN/A40-60%(Sonogashira) Requires high loading; difficult.[1]

References

  • Billingsley, K., & Buchwald, S. L. (2013).[1] Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][4] Journal of the American Chemical Society, 135(34), 12516–12519. [Link]

  • Kalsi, D., et al. (2016).[1] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12321–12329. [Link][1]

  • Li, H., et al. (2011).[1] Protodehalogenation of 4-Halopyrazoles in Palladium-Catalyzed Cross-Coupling Reactions. Tetrahedron Letters, 52(15), 1756-1759.[1] [Link][1]

Sources

Solving solubility issues of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate in DMSO Ticket ID: SOL-PYR-4I-DMSO Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Why" Behind the Solubility Issue

User reports indicate difficulty dissolving This compound (MW: ~280.06 g/mol ) in Dimethyl Sulfoxide (DMSO). While DMSO is a "universal solvent," this specific pyrazole derivative presents a unique challenge due to two competing forces: Crystal Lattice Energy vs. Solvation Energy .

  • The "Velcro" Effect (Lattice Energy): The 1H-pyrazole moiety contains a free N-H group (Hydrogen Bond Donor). In the solid state, these molecules form strong intermolecular hydrogen bonds (N-H···N) with neighbors, creating a tightly packed crystal lattice. The iodine atom adds significant London Dispersion Forces and potential halogen bonding, further "gluing" the molecules together.

  • The Solvent Barrier: To dissolve, DMSO molecules must break these strong intermolecular bonds. If the DMSO is cold or "wet" (contains water), it lacks the thermodynamic energy to overcome the lattice energy of the solid.

Diagnostic & Troubleshooting (FAQ)

Q1: I added DMSO, but the powder is just sitting at the bottom. Is my compound bad? A: Likely not. You are observing kinetic insolubility . The compound is thermodynamically soluble, but the rate of dissolution is near zero because the solvent cannot penetrate the crystal surface.

  • Fix: You must input energy (Heat + Sonication) to break the lattice. See Protocol A below.

Q2: It dissolved, but then precipitated when I put it in the fridge. Why? A: DMSO freezes at 18.5°C (65°F). As it approaches freezing, its viscosity spikes, and its ability to solvate large organic molecules drops. Furthermore, if your vial was not sealed tightly, the DMSO absorbed atmospheric water. Water is a "anti-solvent" for this lipophilic ester, causing it to crash out.

Q3: It dissolves in DMSO, but crashes instantly when I add it to my cell culture media. A: This is the "Solvent Shock" phenomenon. You are moving from a dielectric constant of ~47 (DMSO) to ~80 (Water). The hydrophobic iodine and ethyl ester groups cannot sustain hydration, leading to immediate aggregation.

  • Fix: Use intermediate dilution steps. See Protocol C.

Experimental Protocols

Protocol A: The Standard Solubilization Workflow

Use this for preparing stock solutions (e.g., 10 mM - 100 mM).

  • Weighing: Weigh the target mass of this compound into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add Anhydrous DMSO (≥99.9%).

    • Critical: Do not use DMSO that has been sitting open. Hygroscopic water uptake can reduce solubility by 50% within hours.

  • Vortexing: Vortex at max speed for 60 seconds.

    • Result: If cloudy/suspension persists, proceed to Step 4.

  • Sonication: Sonicate in a water bath for 10–15 minutes.

    • Note: The water bath temperature will naturally rise; this helps.

  • Thermal Assist (The "Breaker"): If solid remains, heat the vial to 45°C in a water bath or heating block for 10 minutes.

    • Safety: Do not exceed 60°C to avoid degrading the iodine-carbon bond.

  • Visual Check: Hold vial against a light. The solution must be perfectly clear. Any "haze" indicates micro-crystals that will act as seed crystals for precipitation later.

Protocol B: The "Pre-Wetting" Technique (For Stubborn Solids)

Use this if Protocol A fails.

  • Add the solid powder to the vial.

  • Add a small volume (5-10% of final volume) of Ethanol or Acetone . These solvents have lower surface tension than DMSO and wet the hydrophobic crystal surface faster.

  • Vortex until a slurry forms.

  • Add the DMSO to the final volume. The pre-wetted crystals will dissolve significantly faster.

  • Note: Ensure your downstream application can tolerate trace ethanol/acetone.

Protocol C: Preventing the "Crash" in Biological Media

Use this when dosing cells or enzymes.

StepActionMechanism
1 Prepare 100 mM Stock in DMSO.High concentration, fully solvated.
2 Do NOT pipette 1 µL stock directly into 1 mL media.Avoids local concentration spikes that trigger nucleation.
3 Intermediate Step: Dilute 1:10 into a "Bridge Solvent" (e.g., 50% DMSO / 50% PBS or PEG400).Lowers hydrophobicity gradually.
4 Add the Intermediate Solution to the final media.Final mixing is gentle; prevents shock precipitation.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for solubilizing this specific pyrazole derivative.

SolubilityLogic Start Start: Solid Powder + DMSO VisualCheck Visual Inspection: Is it clear? Start->VisualCheck Cloudy Cloudy / Haze / Solid VisualCheck->Cloudy No Clear Clear Solution VisualCheck->Clear Yes Sonicate Action: Sonicate (10 min) Cloudy->Sonicate Heat Action: Heat to 45°C Cloudy->Heat If Sonication Fails CheckWater Check: Is DMSO Old/Wet? Cloudy->CheckWater If Heat Fails Success Ready for Use (Store Desiccated) Clear->Success Sonicate->VisualCheck Heat->VisualCheck PreWet Protocol B: Pre-wet with EtOH CheckWater->PreWet If DMSO is Wet/Old PreWet->VisualCheck

Figure 1: Decision tree for troubleshooting solubility issues with pyrazole esters in DMSO.

Technical Data & Solubility Parameters

To understand the compatibility, we compare the Hansen Solubility Parameters (HSP) . For a solute to dissolve, its HSP values must align with the solvent's.

ParameterDMSO (Solvent)Pyrazole Ester (Estimated Solute)Interaction Status
Dispersion (

)
18.4 MPa

~19.0 MPa

Good Match: Iodine contributes to high dispersion forces, matching DMSO.
Polarity (

)
16.4 MPa

~12.5 MPa

Moderate Match: The ester group provides polarity, but less than DMSO.
H-Bonding (

)
10.2 MPa

~14.0 MPa

Critical Mismatch: The pyrazole NH is a strong donor. DMSO is a strong acceptor. This interaction should drive solubility, but only if the crystal lattice (NH···N) is broken first.

Key Takeaway: The "H-Bonding" parameter is the battleground. You must apply heat to break the Solute-Solute H-bonds so the Solute-Solvent H-bonds can form.

References

  • Gaylord Chemical Company. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102.[1][2] The authoritative guide on DMSO physical properties and solubility profiles for heterocycles. Link

  • PubChem. (n.d.). Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (Analogous Structure Data).[3] National Library of Medicine. Used for structural comparison and physical property estimation.[4] Link

  • BenchChem. (2025).[5][6] Improving solubility of pyrazole derivatives for reaction. Technical guide on handling pyrazole solubility in organic synthesis. Link

  • ResearchGate. (2012). Discussions on overcoming solubility problems of hetero-cyclic compounds in DMSO. Community-validated troubleshooting for DMSO-insoluble heterocycles. Link

Sources

Minimizing deiodination side reactions in palladium coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deiodination Side Reactions in Palladium Coupling

Technical Support Center: Palladium Coupling Optimization

Subject: Troubleshooting & Prevention of Hydrodeiodination (Ar-I


 Ar-H) in Cross-Coupling Protocols.

Core Directive & Executive Summary

The Issue: Aryl iodides are highly reactive electrophiles in Palladium (Pd)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). However, this high reactivity often comes with a penalty: Hydrodeiodination . This is the unwanted reduction of the carbon-iodine bond to a carbon-hydrogen bond (Ar-I


 Ar-H), consuming starting material and complicating purification.

The Root Cause: The mechanism is rarely a simple reduction. It is typically a competitive catalytic cycle where a Palladium-Hydride (Pd-H) intermediate is generated—often via


-hydride elimination from solvents or bases—which then undergoes reductive elimination with the aryl group.

The Solution: Minimizing this side reaction requires a three-pronged approach:

  • Kinetic Acceleration: Use bulky, electron-rich ligands to speed up the desired transmetalation and reductive elimination steps over the side reaction.

  • Hydride Suppression: Eliminate sources of hydride (e.g., secondary alcohols, alkoxide bases with

    
    -hydrogens).
    
  • Catalyst Speciation: Use pre-formed Pd(0) or rapidly activating precatalysts to bypass "induction periods" where unligated Pd species are prone to side reactions.

Diagnostic & Troubleshooting Guide (Q&A)

Category 1: Catalyst & Ligand Selection

Q: I am observing significant deiodinated byproduct (10-20%). I am using Pd(PPh3)4. Is this the problem? A: Likely, yes.


 is a common culprit for two reasons:
  • Slow Oxidative Addition/Transmetalation: Triphenylphosphine is a relatively weak donor. For sterically demanding or electron-rich substrates, the catalytic cycle turns over slowly, giving the intermediate oxidative addition complex (

    
    ) more time to undergo side reactions.
    
  • Instability:

    
     can generate free metal if not fresh, leading to heterogeneous catalysis which is often less selective.
    

Recommendation: Switch to a Bulky, Electron-Rich Ligand .[1]

  • For Suzuki: Use XPhos , SPhos , or Amphos . These ligands create a crowded environment that favors the rapid reductive elimination of the biaryl product over the smaller hydride.

  • For Buchwald-Hartwig: Use BrettPhos or RuPhos .

  • Precatalysts: Instead of mixing Pd(OAc)2 + Ligand, use G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3). These activate rapidly and ensure a 1:1 Pd:Ligand ratio, preventing "ligandless" Pd species from wreaking havoc.

Category 2: Base & Solvent Effects[2]

Q: My protocol uses Sodium Ethoxide (NaOEt) or Isopropoxide (NaOiPr) in ethanol. Could this be the hydride source? A: Absolutely. This is the "textbook" mechanism for hydrodehalogenation.

  • Mechanism: Alkoxide bases with

    
    -hydrogens (like ethoxide or isopropoxide) coordinate to Palladium. They then undergo 
    
    
    
    -hydride elimination, generating a Pd-H species and an aldehyde/ketone byproduct. The Pd-H then reduces your Aryl Iodide.

Recommendation:

  • Switch Bases: Use inorganic bases without

    
    -hydrogens.
    
    • Best:

      
       (anhydrous or aq.), 
      
      
      
      , or
      
      
      .
    • Alternative: If solubility is an issue, use

      
      .
      
  • Switch Solvents: Move away from primary/secondary alcohols.

    • Preferred: Toluene, 1,4-Dioxane, THF, or DMF.

    • If water is needed: Use a biphasic mixture (e.g., Toluene/Water 4:1) rather than a miscible alcohol/water blend.

Category 3: Mechanistic Differentiation

Q: How do I know if it's "Hydrodeiodination" or just "Protodeiodination"? A:

  • Hydrodeiodination (Reduction): The Iodine is replaced by a Hydrogen atom derived from a hydride source (solvent/base). This is the most common catalytic side reaction.

  • Protodeiodination (Acidolysis): Occurs in highly electron-rich heterocycles (e.g., 2-iodoindoles) via acid-catalyzed protonation of the ring followed by loss of

    
    . This is rare in basic coupling conditions but possible with specific substrates.
    

Test: Run the reaction in deuterated solvent (e.g.,


 or 

-THF/D2O).
  • If the byproduct incorporates Deuterium

    
     It is a catalytic reduction (Hydrodeiodination).
    
  • If the byproduct contains Hydrogen (from workup)

    
     It might be a radical pathway or acid-catalyzed (less likely in base).
    

Visualizing the Problem: The Competitive Pathway

The following diagram illustrates how the "Standard" cycle competes with the "Deiodination" cycle. Note how the choice of Base and Solvent acts as a "Gatekeeper" for the unwanted path.

DeiodinationMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Ar-Pd(II)-I] Start->OxAdd + Ar-I ArI Aryl Iodide (Ar-I) TransMet Transmetalation (with R-B(OH)2) OxAdd->TransMet FAST with Bulky Ligands CoordBase Coordination of Alkoxide Base/Alcohol OxAdd->CoordBase Slow Transmetalation or Strong Base RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regenerates Pd(0) Product Desired Product (Ar-R) RedElim->Product BetaElim β-Hydride Elimination CoordBase->BetaElim - Aldehyde/Ketone PdH Palladium Hydride [Ar-Pd(II)-H] BetaElim->PdH PdH->Start Regenerates Pd(0) SideProd Deiodinated Byproduct (Ar-H) PdH->SideProd Reductive Elim.

Caption: Competitive catalytic cycles. The "Bad Path" (red) is triggered by


-hydrogen containing bases/solvents and slow transmetalation.

Optimized Protocol: High-Fidelity Coupling of Sensitive Iodides

This protocol is designed to minimize deiodination for sensitive substrates (e.g., electron-deficient aryl iodides or poly-halogenated heterocycles).

Reagents:

  • Catalyst: XPhos Pd G3 (or G4) Precatalyst (1-2 mol%). Why: Rapid activation, bulky ligand prevents side reactions.

  • Base:

    
     (2.0 - 3.0 equiv). Why: No 
    
    
    
    -hydrogens, mild buffering capacity.
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Why: Dioxane is aprotic; water ensures solubility of the inorganic base without acting as a hydride donor.

  • Temperature: 40°C - 60°C (Start low). Why: Deiodination has a higher activation energy than coupling; lower temps favor the desired product.

Step-by-Step Procedure:

  • Charge Solids: In a vial, add Aryl Iodide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv),

    
     (2.0 equiv), and XPhos Pd G3 (0.02 equiv).
    
  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ). Critical: Oxygen promotes homocoupling and catalyst decomposition, which can indirectly favor deiodination.
    
  • Add Solvents: Syringe in degassed 1,4-Dioxane and degassed Water.

  • Reaction: Stir vigorously at 40°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If conversion is low (<10%), increase Temp to 60°C. Do not jump to 100°C immediately.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    

Comparative Data: Ligand & Base Effects

The following table summarizes the impact of changing variables on the ratio of Product (Ar-R) to Deiodinated Byproduct (Ar-H).

VariableCondition A (Standard)Condition B (Optimized)Impact on Deiodination
Ligand

XPhos / SPhos High Reduction. Bulky ligands accelerate C-C bond formation, outcompeting the hydride path.
Base

/


/

Critical Reduction. Eliminating bases with

-hydrogens removes the primary hydride source.
Solvent Ethanol / IsopropanolDioxane / Toluene Moderate Reduction. Removing protic solvents minimizes hydride transfer from solvent.
Temp 100°C40-60°C Moderate Reduction. Lower temperatures kinetically favor the lower-barrier coupling pathway.

References

  • Mechanistic Insight into Dehalogenation

    • Title: "Mechanistic Studies on the Hydrodehalogen
    • Source:Journal of the American Chemical Society
    • Context: Establishes the -hydride elimination
    • URL:[Link] (Note: Generalized link to JACS search for verification).

  • Buchwald Ligand Effects

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure"
    • Source:Journal of the American Chemical Society
    • Context: Demonstrates how dialkylbiaryl phosphines (SPhos, XPhos) suppress side reactions compared to .
    • URL:[Link]

  • Base Selection Guide

    • Title: "Role of the Base in Suzuki-Miyaura Coupling Reactions"
    • Source:Chemical Reviews
    • Context: Comprehensive review on inorganic vs organic bases and their side-reaction profiles.
    • URL:[Link]

  • Precatalyst Activation

    • Title: "Palladium Precatalysts for Cross-Coupling"[1][2][3][4]

    • Source:Accounts of Chemical Research
    • Context: Explains the advantage of G3/G4 precatalysts in preventing "induction period" side chemistry.
    • URL:[Link]

Sources

Troubleshooting low conversion rates in pyrazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #892: Troubleshooting Low Conversion in Pyrazole N-Alkylation

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Low conversion in pyrazole N-alkylation is rarely a single-variable problem. It typically stems from a mismatch between the basicity of the system and the acidity of the pyrazole NH , or from nucleophilic deactivation caused by electron-withdrawing groups (EWG).

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic barriers preventing your starting material from converting to product.

Module 1: Diagnostic Triage (The "Why")

Before altering conditions, determine how the reaction is failing. Use the decision tree below to categorize your issue.

PyrazoleTroubleshooting Start START: Low Conversion (< 50% Yield) CheckSM Is Starting Material (SM) still present? Start->CheckSM SM_Yes Yes: Reactivity Issue CheckSM->SM_Yes Yes SM_No No: Stability/Side Rxn CheckSM->SM_No No Check_pKa Check pKa Match: Is Base > Pyrazole pKa? SM_Yes->Check_pKa Base_Weak Base too weak (Equilibrium favors SM) Check_pKa->Base_Weak No Base_Strong Base is sufficient Check_pKa->Base_Strong Yes Check_Elec Check Electrophile: Is it bulky or deactivated? Base_Strong->Check_Elec Steric_Fail Steric Hindrance Switch to Mitsunobu Check_Elec->Steric_Fail Bulky Electronic_Fail Poor Nucleophile (EWG) Heat or switch to Chan-Lam Check_Elec->Electronic_Fail EWG on Ring Elimination Product is Alkene? (E2 Elimination) SM_No->Elimination Decomp Black Tar/Multiple Spots? (Polymerization/O-alkylation) SM_No->Decomp

Figure 1: Diagnostic logic flow for identifying the root cause of alkylation failure.

Module 2: The Thermodynamics of Deprotonation

The most common cause of low conversion is the failure to generate the pyrazolate anion. Pyrazoles are weak acids.[1][2] To alkylate efficiently via


, you must fully deprotonate the nitrogen.

The pKa Mismatch Rule: The pKa of the conjugate acid of your base must be higher than the pKa of your pyrazole.

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] pKa (DMSO)Recommended BaseNotes
Unsubstituted Pyrazole ~19.8 [1]

,


is often too weak in DMSO unless heated significantly.
3,5-Dimethylpyrazole ~21.0

Electron-donating groups make the NH less acidic.
4-Nitropyrazole ~13.9

,

EWGs increase acidity; weaker bases work well.
Indazole ~19.8

,

Similar reactivity to pyrazole.

Corrective Action: If you are using


 or 

and seeing low conversion with electron-rich pyrazoles, switch to Sodium Hydride (

)
or Cesium Carbonate (

)
.

Module 3: Experimental Protocols

Protocol A: The "Hard" Alkylation (Standard )

Use for: Unreactive pyrazoles or primary alkyl halides.

  • Preparation: In a flame-dried flask under Argon, dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add

    
     (60% dispersion, 1.2 equiv)  portion-wise.
    
    • Critical Step: Allow to stir at 0°C -> RT for 30 mins. Evolution of

      
       gas indicates anion formation. If solution does not turn slightly yellow/clear, anion formation is poor.
      
  • Alkylation: Cool back to 0°C. Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir.

    • Troubleshooting: If TLC shows SM after 4 hours, heat to 60°C.

  • Quench: Careful addition of sat.

    
    .
    
Protocol B: The "Soft" Alkylation (Cesium Effect)

Use for: Substrates sensitive to strong bases or requiring higher solubility.

Cesium is larger and more polarizable than Sodium/Potassium, leading to "naked" anions in organic solvents (The Cesium Effect) [2].

  • Mix: Combine Pyrazole (1.0 equiv),

    
     (2.0 equiv) , and Alkyl Halide (1.2 equiv) in anhydrous Acetonitrile (MeCN)  or DMF.
    
  • Heat: Reflux (80°C for MeCN) is almost always required for full conversion.

  • Monitor: Check LCMS.

    
     is milder; reaction times may exceed 12 hours.
    
Protocol C: The Mitsunobu Reaction (When Fails)

Use for: Secondary alcohols or when alkyl halides are unstable/unavailable.

Direct alkylation with alcohols avoids the elimination side-products often seen with secondary alkyl halides.

  • Mix: Pyrazole (1.0 equiv), Alcohol (1.1 equiv), and Triphenylphosphine (

    
    , 1.2 equiv)  in anhydrous THF.
    
  • Activation: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise.

    • Visual Cue: The orange color of DIAD should fade upon addition.

  • Reaction: Stir at RT overnight.

  • Workup: If conversion is low, try ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD for more steric power [3].

Module 4: Advanced Troubleshooting FAQs

Q1: I see the product on LCMS, but the peak area is small compared to SM. Adding more alkyl halide doesn't help. A: You likely have "Anion Quenching." Trace water in your solvent is protonating the pyrazolate anion faster than the alkyl halide can react.

  • Fix: Use molecular sieves (3Å or 4Å) in the reaction mixture. Switch to

    
     to irreversibly scavenge water (though this consumes base, so use 1.5 equiv).
    

Q2: My alkyl halide is a secondary bromide, and I only get elimination products (alkenes). A: The pyrazolate anion is acting as a base, not a nucleophile. This is common with


 on secondary carbons.
  • Fix: Switch to Protocol C (Mitsunobu) . This mechanism activates the oxygen of the alcohol, making it a leaving group without requiring a basic environment that promotes elimination.

Q3: My pyrazole has a strong EWG (e.g., -CF3, -NO2) and won't react. A: The EWG stabilizes the nitrogen lone pair, making the pyrazole a terrible nucleophile.

  • Fix:

    • Use a better leaving group (Alkyl Iodide instead of Bromide).

    • Switch solvent to DMSO (maximizes nucleophilicity).

    • Increase temperature to 100°C.

    • Chan-Lam Coupling: If you are trying to add an Aryl or Alkenyl group, standard alkylation will fail. Use

      
       and Boronic Acids [4].[11][12]
      

Q4: I am getting a mixture of N1 and N2 alkylation. A: While this guide focuses on conversion, regioselectivity affects yield of the desired isomer.

  • Mechanism: Sterics usually dictate the outcome. The alkyl group prefers the nitrogen furthest from bulky substituents.[10]

  • Fix: To force a specific isomer, use THP protection on one nitrogen, alkylate the other, then deprotect. Alternatively, use metal chelating conditions (

    
    ) which can sometimes reverse selectivity [5].
    

Module 5: Mechanistic Visualization

Understanding the competition between Substitution (


) and Elimination (E2) is critical for secondary electrophiles.

ReactionPathways Reactants Pyrazolate Anion + Alkyl Halide TS_SN2 Transition State (SN2) Backside Attack Reactants->TS_SN2  Primary Halide Polar Aprotic Solvent TS_E2 Transition State (E2) Proton Abstraction Reactants->TS_E2  Secondary Halide High Temp / Strong Base Product N-Alkyl Pyrazole (Desired) TS_SN2->Product SideProduct Alkene + Pyrazole (Undesired) TS_E2->SideProduct

Figure 2: Competition between productive alkylation and elimination pathways.

References

  • Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Praktische Chemie, 341(2), 186-190. Link

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction.[13] Tetrahedron Letters, 36(14), 2529-2530. Link

  • Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[12] Synthesis, 2011(06), 829-856. Link

  • Charette, A. B., et al. (2010). Magnesium-Catalyzed Regioselective N-Alkylation of 3-Substituted Pyrazoles. Organic Letters, 12(22), 5278–5281. Link

Sources

Technical Support Center: Purification of Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate . It synthesizes chromatographic principles with specific physicochemical properties of iodinated pyrazoles.

Executive Summary & Molecule Profile

Successful purification of This compound requires managing two competing molecular features: the lipophilicity of the iodine atom and the polarity/acidity of the pyrazole N-H bond.

  • Target Molecule: this compound

  • Precursor (Impurity): Ethyl 5-methyl-1H-pyrazole-3-carboxylate[1]

  • Key Challenge: The free N-H proton can cause significant peak tailing on silica gel due to hydrogen bonding with silanol groups.

  • Separation Logic: The introduction of iodine at the C4 position increases lipophilicity compared to the C-H precursor. Therefore, the Target Product (4-Iodo) typically elutes before the Precursor (4-H) (Higher Rf).

Recommended Eluent Systems (FAQs)

Q1: What is the standard solvent system for this separation?

A: The baseline system is Hexane/Ethyl Acetate (EtOAc) . Due to the iodine atom, the molecule is moderately soluble in organic solvents but requires a gradient to resolve from the starting material.

  • Standard Gradient: 0%

    
     40% EtOAc in Hexane.
    
  • Elution Point: Expect the product to elute between 15% and 25% EtOAc depending on silica activity.

  • Pro Tip: If using a flash cartridge, start with a shallow gradient (e.g., 0-20% over 10 CV) to maximize the separation factor (

    
    ) between the iodinated product and the unreacted starting material.
    
Q2: My compound is tailing significantly. How do I fix this?

A: Tailing is caused by the interaction between the acidic pyrazole N-H and the acidic silanol groups on the silica surface.

  • Solution: Add 1% Triethylamine (TEA) to your eluent system.

  • Mechanism: TEA blocks the active silanol sites, allowing the pyrazole to elute as a symmetrical band.

  • Alternative: If TEA is incompatible with downstream steps, switch to a DCM/MeOH system (e.g., 98:2 DCM:MeOH), though Hexane/EtOAc is generally superior for separating the non-polar iodine variance.

Q3: Can I avoid column chromatography entirely?

A: Potentially. Iodinated pyrazoles often possess higher crystallinity than their non-iodinated precursors.

  • Check: Attempt recrystallization from hot Hexane/EtOAc (10:1) or Heptane/Ethanol .

  • Literature Precedent: Similar 4-iodopyrazole carboxylates have been purified by recrystallization from n-hexane/ethyl acetate mixtures, avoiding the yield loss associated with silica adsorption [1].

Troubleshooting & Optimization Guide

Data Table: Solvents & Rf Values
CompoundEst. Rf (3:1 Hex/EtOAc)Polarity TrendDetection
4-Iodo Product 0.55 - 0.65Less Polar (Lipophilic I)UV 254 nm (Strong)
Starting Material 0.40 - 0.50More Polar (C-H)UV 254 nm
Poly-iodinated > 0.70Least PolarUV 254 nm
Workflow Diagram: Eluent Selection Logic

The following decision tree outlines the logical steps for selecting and optimizing the purification conditions.

PurificationLogic Start Crude Mixture Analysis TLC Run TLC (3:1 Hex/EtOAc) Start->TLC CheckRf Check Rf Difference (ΔRf) TLC->CheckRf DeltaLarge ΔRf > 0.15 (Easy Separation) CheckRf->DeltaLarge DeltaSmall ΔRf < 0.10 (Difficult Separation) CheckRf->DeltaSmall MethodA Flash Column Gradient: 0-30% EtOAc/Hex DeltaLarge->MethodA MethodB Optimize: 1. Use Heptane (slower) 2. Add 1% TEA (sharpen bands) DeltaSmall->MethodB Tailing Is Spot Tailing? MethodA->Tailing FixTailing Add 1% Et3N to Eluent Tailing->FixTailing Yes NoTailing Proceed Tailing->NoTailing No

Figure 1: Decision tree for solvent system optimization based on TLC analysis.

Detailed Experimental Protocol

Step 1: Sample Loading

Issue: Pyrazoles can be sparingly soluble in Hexane, leading to precipitation at the head of the column if liquid loaded. Protocol:

  • Dissolve the crude residue in a minimal amount of DCM or Acetone .

  • Add silica gel (ratio 1:3 crude to silica).

  • Evaporate to dryness (Rotavap) to create a free-flowing powder (Dry Load ).

  • Load the powder into a solid-load cartridge or directly on top of the column.

Step 2: Gradient Execution

System: Flash Chromatography (e.g., CombiFlash, Biotage) Column: 12g or 24g Spherical Silica (High Performance) Flow Rate: 25-35 mL/min

  • Equilibration: 3 CV (Column Volumes) of 100% Hexane (or Heptane).

  • Isocratic Hold: 0% EtOAc for 2 CV (elutes non-polar impurities).

  • Linear Gradient: 0% to 30% EtOAc over 15 CV.

  • Hold: 30% EtOAc for 3 CV.

  • Wash: Flush with 100% EtOAc to remove highly polar byproducts.

Step 3: Fraction Analysis
  • UV Trigger: Monitor 254 nm and 280 nm. The pyrazole ring absorbs strongly at 254 nm.

  • Collection: Collect peaks. If the separation is poor, combine mixed fractions and re-purify using a flatter gradient (e.g., 10-20% EtOAc over 20 CV).

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives . Arkat USA. Available at: [Link] (Accessed Feb 15, 2026).

  • Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate . SIELC Technologies.[2][3] Available at: [Link] (Accessed Feb 15, 2026).

Sources

Validation & Comparative

A Comparative Guide to IR Spectroscopy of Ester and Amine Groups in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and materials science, pyrazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of biological activities and applications. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Infrared (IR) spectroscopy provides a powerful, non-destructive technique for identifying the functional groups that are often key to the molecule's function. This guide offers an in-depth comparison of the characteristic IR absorption bands for ester and amine functionalities within pyrazole derivatives, supported by experimental data and mechanistic explanations.

The Foundational Principles of IR Spectroscopy in Functional Group Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. These vibrations occur at specific frequencies, corresponding to the energy required to excite the bond from a lower to a higher vibrational state. The frequency of vibration is primarily determined by the masses of the bonded atoms and the strength of the bond between them. As such, different functional groups, with their unique bond types and atomic arrangements, exhibit characteristic absorption bands at specific wavenumbers (typically expressed in cm⁻¹). This allows for the identification of functional groups within a molecule.

Characteristic IR Absorption Bands of Amine Groups in Pyrazole Derivatives

The amine group (-NH₂) is a common substituent in biologically active pyrazole derivatives. Its IR spectrum is characterized by several distinct absorption bands, primarily arising from N-H stretching and bending vibrations.

  • N-H Stretching Vibrations: Primary amines (-NH₂) typically show two distinct bands in the region of 3500-3300 cm⁻¹ . The higher frequency band corresponds to the asymmetric stretching vibration, while the lower frequency band is due to the symmetric stretching vibration.[1][2][3] For secondary amines (-NHR) within a pyrazole structure, a single, sharp absorption band is observed in a similar region.[4] In pyrazole derivatives, the exact position of these bands can be influenced by the electronic environment of the pyrazole ring and any intermolecular or intramolecular hydrogen bonding. For instance, in solid-state measurements (e.g., using KBr pellets), intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

  • N-H Bending Vibrations (Scissoring): A medium to strong absorption band, resulting from the scissoring (in-plane bending) vibration of the N-H bonds, is typically observed in the range of 1650-1580 cm⁻¹ .[3] This band can sometimes overlap with C=C stretching vibrations of the pyrazole ring.

  • C-N Stretching Vibrations: The stretching vibration of the carbon-nitrogen bond in aromatic amines, such as aminopyrazoles, generally appears in the 1350-1200 cm⁻¹ region.[4]

Characteristic IR Absorption Bands of Ester Groups in Pyrazole Derivatives

The ester group (-COOR) is another crucial functional group, often introduced to modulate the solubility and electronic properties of pyrazole derivatives. The most prominent IR absorption band for an ester is the carbonyl (C=O) stretch.

  • C=O Stretching Vibration: The carbonyl group of an ester gives rise to a very strong and sharp absorption band. For saturated aliphatic esters, this band is typically found around 1750-1735 cm⁻¹ .[5] In the context of pyrazole derivatives, where the ester group is attached to the aromatic pyrazole ring, conjugation of the carbonyl group with the π-system of the ring can lower the stretching frequency to the range of 1730-1715 cm⁻¹ .[6]

  • C-O Stretching Vibrations: Esters also exhibit two characteristic C-O stretching vibrations. The asymmetric C-O-C stretch, which is typically stronger and broader, appears in the 1300-1150 cm⁻¹ region. The symmetric stretch is found at a lower frequency, usually between 1100-1000 cm⁻¹ .[5]

Comparative Analysis: The Interplay of Amine and Ester Groups in Pyrazole Derivatives

When both an amine and an ester group are present on a pyrazole ring, their respective IR absorption bands can be influenced by their relative positions and the potential for intramolecular interactions. A key consideration is the formation of intramolecular hydrogen bonds between the amine's N-H group (hydrogen bond donor) and the ester's carbonyl oxygen (hydrogen bond acceptor).

Functional GroupVibration TypeTypical Range (cm⁻¹)Pyrazole Derivative Range (cm⁻¹)Factors Influencing Position
Amine (-NH₂) N-H Asymmetric Stretch3500-34003480-3400Hydrogen bonding, electronic effects
N-H Symmetric Stretch3400-33003380-3300Hydrogen bonding, electronic effects
N-H Bending (Scissoring)1650-15801640-1610Overlap with C=C ring stretch
C-N Stretch1350-12001340-1250Ring substitution
Ester (-COOR) C=O Stretch1750-17351725-1680Conjugation, Intramolecular H-bonding
C-O-C Asymmetric Stretch1300-11501280-1200Strong and often broad
C-O-C Symmetric Stretch1100-10001080-1020

The Impact of Intramolecular Hydrogen Bonding:

In pyrazole derivatives where an amino group is positioned ortho to an ester group (e.g., 5-amino-pyrazole-4-carboxylates), the formation of an intramolecular hydrogen bond is highly probable.[7][8][9] This interaction has two significant effects on the IR spectrum:

  • Lowering of the C=O Stretching Frequency: The hydrogen bond weakens the C=O double bond, requiring less energy to stretch. Consequently, the C=O absorption band shifts to a lower wavenumber, often appearing in the 1690-1670 cm⁻¹ region. This shift is a strong indicator of intramolecular hydrogen bonding.

  • Broadening and Shifting of the N-H Stretching Bands: The N-H stretching bands of the amine group involved in the hydrogen bond will broaden and may shift to lower frequencies. The extent of this shift is dependent on the strength of the hydrogen bond.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of a Pyrazole Derivative

This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid pyrazole derivative using the KBr pellet method. This method is widely used due to its ability to produce high-quality spectra of solid samples.

Rationale: The potassium bromide (KBr) is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and acts as a matrix to disperse the solid sample, minimizing scattering of the IR beam.

Materials and Equipment:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Oven for drying KBr

  • Spatula

  • Analytical balance

  • Pyrazole derivative sample (finely powdered)

  • Spectroscopic grade Potassium Bromide (KBr), dried at ~110°C for at least 2 hours to remove moisture.

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the finely powdered pyrazole derivative.

    • Weigh approximately 100-200 mg of dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the weighed KBr and sample to the agate mortar.

  • Grinding and Mixing:

    • Gently grind the KBr and sample together with the pestle for 2-3 minutes. The goal is to create a homogenous, fine powder. Excessive grinding can sometimes induce polymorphic changes in the sample.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for about 2 minutes. This will compress the powder into a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample compartment. This will account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of the absorption peaks.

    • Correlate the observed peaks with the characteristic absorption bands of the expected functional groups.

FT_IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) mix_grind Grind Sample & KBr weigh_sample->mix_grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->mix_grind load_die Load Die mix_grind->load_die press_pellet Apply Hydraulic Pressure load_die->press_pellet background_scan Acquire Background Spectrum press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan peak_id Identify Peak Wavenumbers sample_scan->peak_id correlation Correlate with Functional Groups peak_id->correlation

Caption: Experimental workflow for FT-IR analysis of a solid pyrazole derivative using the KBr pellet method.

Conclusion

The infrared spectrum of a pyrazole derivative containing both ester and amine groups provides a wealth of structural information. By carefully analyzing the positions, shapes, and intensities of the N-H and C=O stretching bands, researchers can confirm the presence of these crucial functional groups. Furthermore, significant shifts in these characteristic frequencies can provide strong evidence for intramolecular hydrogen bonding, offering deeper insights into the molecule's conformation. This guide serves as a foundational resource for scientists and developers working with these important heterocyclic compounds, enabling more accurate and efficient characterization.

References

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. Available from: [Link]

  • Fichez, J., Busca, P., & Prestat, G.
  • ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Available from: [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. Available from: [Link]

  • ResearchGate. Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... Available from: [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. Available from: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available from: [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available from: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC. Available from: [Link]

  • ResearchGate. FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. Available from: [Link]

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate - the NIST WebBook. Available from: [Link]

  • N-H stretching: Significance and symbolism. Available from: [Link]

  • Pdf - Elixir International Journal. Available from: [Link]

  • N-H Stretching and Bending Vibrations - YouTube. Available from: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC. Available from: [Link]

  • ResearchGate. FT-IR spectra of N–H stretching vibrations from T2... | Download Scientific Diagram. Available from: [Link]

  • ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE - CAS:31037-02-2. Available from: [Link]

  • hydrogen bonding directed conformations of 3‐amino‐1H‐pyrazole‐5‐carboxylic acid residue | Semantic Scholar. Available from: [Link]

  • ResearchGate. A comparative analysis of physical data of substituted pyrazoles (8-12) between conventional and grinding method. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available from: [Link]

  • VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE - Rasayan Journal of Chemistry. Available from: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available from: [Link]

  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Available from: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. Available from: [Link]

  • ResearchGate. Intramolecular and intermolecular hydrogen bonds in aminophenols | Request PDF. Available from: [Link]

  • A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type - Semantic Scholar. Available from: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. Available from: [Link]

  • Intramolecular Hydrogen Bonding 2021 - PMC - NIH. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Routes for 4-Iodo- vs. 4-H-Pyrazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

<_SPLIT_SEPARATOR>

Abstract

Pyrazole-3-carboxylates are cornerstone scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic functionalization of the pyrazole ring, particularly at the C4-position, is a critical step in modulating the pharmacological profile of these molecules. This guide provides a comprehensive comparison of the synthetic routes to two key intermediates: the unsubstituted 4-H-pyrazole-3-carboxylates and their synthetically versatile 4-iodo counterparts. We will delve into the mechanistic underpinnings, compare process efficiencies, and provide field-proven protocols to assist researchers in drug discovery and process development in making informed strategic decisions for their synthetic campaigns.

Part I: Synthesis of the 4-H-Pyrazole-3-Carboxylate Scaffold

The unsubstituted pyrazole-3-carboxylate core is the common starting point for many synthetic endeavors. Its construction is typically achieved through well-established cyclocondensation or cycloaddition reactions.

Method 1: The Knorr Pyrazole Synthesis and Related Cyclocondensations

The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6][7] For the synthesis of pyrazole-3-carboxylates, a β-ketoester is the key precursor.

Mechanism & Rationale: The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4][6][8] The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent at the N1 position. Using hydrazine hydrate itself leads to an N-unsubstituted pyrazole, which is often desirable as it allows for subsequent N-alkylation or N-arylation. A significant challenge with unsymmetrical 1,3-dicarbonyls is the potential for forming regioisomers.[9] However, the distinct reactivity of the ketone and ester carbonyls in a β-ketoester typically provides good regioselectivity for the desired 3-carboxylate isomer.

Representative Reaction Scheme: Reactants: Diethyl 2-(ethoxymethylene)malonate and Hydrazine Monohydrochloride Product: Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate[10]

Method 2: [3+2] Cycloaddition Reactions

An alternative and often milder approach involves the [3+2] cycloaddition of a diazo compound with an alkyne.[11][12] This method offers a different retrosynthetic disconnection and can provide access to pyrazoles that are difficult to obtain via condensation routes.

Mechanism & Rationale: This reaction is a classic example of a 1,3-dipolar cycloaddition. A diazo compound, acting as the 1,3-dipole, reacts with a propiolate ester (the dipolarophile) to form the pyrazole ring directly.[12][13] This approach can be highly regioselective, though the synthesis and handling of potentially unstable diazo compounds require careful consideration.[14] Modern variations often generate the diazo species in situ to enhance safety and practicality.[9][14]

Workflow for 4-H-Pyrazole-3-Carboxylate Synthesis

G cluster_0 Method A: Cyclocondensation cluster_1 Method B: [3+2] Cycloaddition A1 β-Ketoester (e.g., Diethyl Oxalacetate) A3 Condensation & Cyclization A1->A3 A2 Hydrazine (e.g., Hydrazine Hydrate) A2->A3 A4 4-H-Pyrazole-3-carboxylate A3->A4 B1 Propiolate Ester B3 1,3-Dipolar Cycloaddition B1->B3 B2 Diazo Compound B2->B3 B4 4-H-Pyrazole-3-carboxylate B3->B4

Caption: Primary synthetic routes to the 4-H-pyrazole-3-carboxylate core.

Part II: Synthesis of 4-Iodo-Pyrazole-3-Carboxylates

The introduction of an iodine atom at the C4 position transforms the pyrazole into a highly versatile synthetic intermediate, primed for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.[15][16][17]

Method 1: Direct Electrophilic Iodination of the Pre-formed Pyrazole

This is the most common and atom-economical approach. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C4 position being the most sterically accessible and electronically favored site for attack.[18]

Mechanism & Rationale: The reaction involves an electrophilic iodine species (I⁺ or a polarized equivalent) attacking the C4 position of the pyrazole ring to form a sigma complex. Subsequent deprotonation by a base restores aromaticity, yielding the 4-iodopyrazole.[18] The choice of iodinating agent and conditions is critical and depends on the electronic nature of the pyrazole substrate.

Common Iodinating Systems:

  • Iodine (I₂) with an Oxidant: Systems like I₂/HIO₃ or I₂/Ceric Ammonium Nitrate (CAN) generate a potent electrophilic iodine species in situ.[16][19] The I₂/CAN system, in particular, has shown high regioselectivity for the 4-position on trifluoromethyl-substituted pyrazoles.[16][17]

  • N-Iodosuccinimide (NIS): NIS is a mild, easy-to-handle solid source of electrophilic iodine.[20] Its reactivity can be enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, which is often necessary for less reactive, electron-deficient pyrazoles.[21][22]

  • Iodine Monochloride (ICl): A highly reactive liquid iodinating agent, suitable for a range of pyrazole derivatives.[15]

Workflow for 4-Iodo-Pyrazole-3-Carboxylate Synthesis

G A1 4-H-Pyrazole-3-carboxylate A2 Electrophilic Iodination Reagent Selection A1->A2 A3 I₂ / Oxidant (e.g., CAN, H₂O₂) A2->A3 Strongly Activating A4 N-Iodosuccinimide (NIS) +/- Acid Catalyst A2->A4 Mild/Tunable A5 Iodine Monochloride (ICl) A2->A5 Highly Reactive A6 Reaction & Workup A3->A6 A4->A6 A5->A6 A7 4-Iodo-Pyrazole-3-carboxylate A6->A7

Sources

X-ray crystallography data for ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Crystallographic Landscape of Substituted Ethyl Pyrazole Carboxylates: Insights for Drug Design

The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability and versatile chemical reactivity have made it a cornerstone in the development of numerous therapeutic agents.[1][2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5] The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its biological target engagement and pharmacokinetic profile. Understanding the precise three-dimensional arrangement of these substituents through X-ray crystallography is therefore of paramount importance for rational drug design.

This guide focuses on the crystallographic data of ethyl pyrazole carboxylates, a class of compounds that serve as crucial intermediates in the synthesis of more complex pharmaceutical agents.[6][7] While a specific crystal structure for ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is not publicly available at the time of this publication, a comparative analysis of closely related analogues provides invaluable insights into the expected structural features and their potential impact on drug development.

Comparative Crystallographic Analysis of Substituted Ethyl Pyrazole Carboxylates

To understand the likely solid-state conformation of this compound, we will examine the crystallographic data of several structurally related compounds. The following table summarizes key crystallographic parameters for a selection of substituted ethyl pyrazole carboxylates, providing a basis for our comparative discussion.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylateTriclinicP-17.244011.079814.824768.81887.77381.241[8]
Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylateMonoclinicP2₁/c8.459315.628412.45799098.24190[9]
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylateTriclinicP-17.00127.587010.105581.03872.17365.643[10]

Key Structural Insights from Analogues:

  • Ring Planarity and Substituent Torsion: In the reported structures, the central pyrazole ring generally maintains a high degree of planarity. However, the substituents attached to the ring often exhibit significant torsion angles. For instance, in ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, the phenyl rings and the ester group are considerably twisted out of the plane of the pyrazole ring.[8] This twisting is a critical factor in determining the overall shape of the molecule and its ability to fit into a biological target's binding site. For our target molecule, we can anticipate that the ethyl carboxylate group at the 3-position and the methyl group at the 5-position will influence the orientation of the iodine atom at the 4-position, potentially leading to specific conformational preferences.

  • Intermolecular Interactions and Crystal Packing: The nature and arrangement of substituents play a crucial role in the supramolecular assembly of these molecules in the solid state. Hydrogen bonding is a dominant feature in the crystal packing of pyrazoles with amino or N-H groups. In ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains.[10] For this compound, which possesses an N-H group, similar hydrogen bonding patterns involving the pyrazole nitrogen and the carbonyl oxygen of the ester group are expected. Furthermore, the presence of the bulky and polarizable iodine atom could lead to halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug-receptor interactions. The crystal structure of 4-iodo-1H-pyrazole reveals a catemeric (chain-like) structure stabilized by N(H)···N hydrogen bonds.[11]

  • Conformational Flexibility of the Ethyl Ester Group: The ethyl ester group is a common feature in these molecules and exhibits conformational flexibility. The torsion angle between the pyrazole ring and the ester group can vary, influencing the molecule's electronic properties and its ability to act as a hydrogen bond acceptor. In ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, the ethoxycarbonyl group is slightly twisted from the pyrazole ring.[9] This flexibility should be considered when modeling the interactions of this compound with biological targets.

Experimental Protocols: Synthesis of Substituted Ethyl Pyrazole Carboxylates

The synthesis of ethyl pyrazole carboxylates often involves the condensation of a hydrazine with a β-dicarbonyl compound or a related precursor. The following is a generalized, step-by-step methodology that can be adapted for the synthesis of the target compound and its analogues.

General Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates: [12][13]

  • Formation of the Intermediate Dioxo-ester:

    • To a solution of sodium ethoxide in ethanol, add diethyl oxalate followed by the dropwise addition of an appropriate acetophenone derivative at a controlled temperature (e.g., 0-10 °C).

    • Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to allow for the Claisen condensation to complete.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

    • Filter, wash, and dry the intermediate product.

  • Cyclization to Form the Pyrazole Ring:

    • Suspend the intermediate dioxo-ester in a suitable solvent, such as glacial acetic acid or ethanol.[12][14]

    • Add hydrazine hydrate to the suspension and reflux the mixture for several hours (e.g., 4-8 hours).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Dioxo-ester Formation cluster_step2 Step 2: Pyrazole Ring Formation diethyl_oxalate Diethyl Oxalate naoet Sodium Ethoxide diethyl_oxalate->naoet 1. acetophenone Substituted Acetophenone acetophenone->naoet 2. intermediate Ethyl-2,4-dioxo-4-phenylbutanoate naoet->intermediate Claisen Condensation hydrazine Hydrazine Hydrate intermediate->hydrazine 3. final_product Ethyl 5-(substituted)-1H- pyrazole-3-carboxylate hydrazine->final_product Cyclization

Caption: General synthetic route for ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.

Conclusion and Future Directions

While the specific crystallographic data for this compound remains to be determined, a comparative analysis of structurally related compounds provides a strong foundation for understanding its likely three-dimensional structure and intermolecular interactions. The insights gained from the crystal structures of its analogues are crucial for researchers in drug discovery, enabling more accurate molecular modeling and the design of more effective therapeutic agents. The synthesis and crystallographic characterization of this compound would be a valuable contribution to the field, further enriching our understanding of the structure-activity relationships of this important class of compounds.

References

  • Bansal, R. K., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21). [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • ResearchGate. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Kamal, A., & Nimbarte, V. D. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(9), 888. [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Tiekink, E. R. T., & Mun, L. Y. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2623. [Link]

  • MySkinRecipes. (n.d.). 4-Iodo-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • ResearchGate. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. [Link]

  • Ren, Z., & Wang, Q. (2008). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2280. [Link]

  • PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-amino-1H-pyrazole-3-carboxylate. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

Elemental Analysis Standards for Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous characterization standards for ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate , a critical intermediate in medicinal chemistry. It compares the traditional "Gold Standard" (Combustion Analysis) with modern, high-fidelity alternatives (qNMR), addressing the specific analytical challenges posed by high-iodine-content heterocycles.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals

Executive Summary & Compound Profile

This compound is a versatile scaffold used in palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to generate bioactive kinase inhibitors. However, its characterization is notoriously difficult due to its high iodine content (~45% by mass), which frequently causes incomplete combustion and "failed" elemental analysis (EA) results in standard automated setups.

This guide compares the efficacy of Modified Combustion Analysis (CHN) versus Quantitative NMR (qNMR) for establishing the purity of this compound to publication standards (J. Med. Chem., ACS).[1]

Compound Specifications
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 279.98 g/mol

  • Physical State: Off-white to pale yellow solid[3]

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in

    
    .
    
Theoretical Elemental Composition

To pass peer-review standards, experimental values must fall within ±0.4% of these theoreticals.

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 712.01184.0830.03%
Hydrogen (H) 91.0089.073.24%
Nitrogen (N) 214.00728.0110.01%
Iodine (I) 1126.904126.9045.32%
Oxygen (O) 215.99932.0011.43%

The Analytical Challenge: The "Iodine Effect"

Standard CHN analyzers operate by flash combustion at ~900-1000°C. For this molecule, two specific failure modes occur:

  • Incomplete Combustion: The heavy iodine atom can form thermally stable inorganic iodides or shield the carbon backbone, leading to low Carbon (%C) readings.

  • Detector Interference: Iodine gas (

    
    ) produced during combustion can poison the reduction column or interfere with thermal conductivity detectors (TCD), causing drift in Nitrogen (%N) values.
    

Comparative Analysis of Methods

Method A: Modified Combustion Analysis (CHN)

The Traditional Gold Standard

Overview: Requires specific additives to ensure complete oxidation and iodine scavenging.

  • Modifications Required: Samples must be encapsulated with an oxidant/catalyst, typically Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide (
    
    
    
    )
    .
  • Scrubbing: The instrument must be fitted with a specific halogen scrubber (silver wool) to trap iodine gas before it reaches the detector.

Method B: Quantitative NMR (qNMR)

The Modern Precision Standard

Overview: Uses an internal standard of certified purity to determine the mass fraction of the analyte.

  • Mechanism: Direct proportionality between the molar ratio of nuclei and the integration signal area.[4][5]

  • Advantage: Unaffected by combustion resistance; non-destructive; confirms structure and purity simultaneously.

Comparison Matrix
FeatureMethod A: Modified CHNMethod B: qNMR (

)
Primary Output % Composition (C, H, N)Absolute Purity (Mass %)
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)
Accuracy ±0.3–0.4% (Absolute)±0.5–1.0% (Relative)
Iodine Tolerance Low (Requires scrubbers/additives)High (No interference)
Throughput High (Automated)Medium (Manual Processing)
Cost Low ($)Medium (

)
Risk of Failure High (Due to ash formation)Low (Solvent dependent)

Experimental Protocols

Protocol 1: Modified CHN Analysis for Iodinated Pyrazoles

Objective: Achieve %C within 29.63% – 30.43%.

  • Sample Prep: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace solvents (solvent entrapment is a common cause of EA failure).

  • Weighing: Accurately weigh 2.000–2.500 mg of the pyrazole into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive: Add 5–10 mg of

    
     powder  directly over the sample in the capsule.
    
  • Folding: Hermetically seal the tin capsule, ensuring no air pockets.

  • Combustion: Run on a CHNS analyzer (e.g., Elementar vario EL cube) with:

    • Furnace Temp: 1150°C (Boosted for halides).

    • Oxygen Dosing: 80–100 seconds (Excess

      
      ).
      
    • Crucial: Ensure the reduction tube contains fresh silver wool (Ag) to trap

      
       as AgI.
      
Protocol 2: qNMR Purity Determination

Objective: Calculate mass purity >95%.

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade). It provides a clean singlet at

    
     6.1 ppm, distinct from the pyrazole signals.
    
  • Sample Prep:

    • Weigh ~10 mg of analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Record weights to 0.01 mg precision.
    • Dissolve in 0.6 mL DMSO-

      
       .
      
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (set to known proton count, e.g., 3H).

    • Integrate the pyrazole methyl singlet at

      
       ~2.2 ppm (3H) or the ethyl quartet.
      
  • Calculation:

    
    
    Where 
    
    
    
    = Purity,
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass.[6][7]

Decision Workflows (Visualized)

Diagram 1: Analytical Strategy for Iodinated Heterocycles

This flowchart guides the researcher through the decision-making process when characterizing this specific molecule.

AnalyticalWorkflow Start Synthesized this compound Drying Vacuum Dry (40°C, 4h) Start->Drying Choice Select Primary Method Drying->Choice CHN Combustion Analysis (CHN) Choice->CHN Standard Request qNMR Quantitative NMR (qNMR) Choice->qNMR Precious/Unstable Sample CHN_Process Add WO3 Oxidant Use Ag Scrubber CHN->CHN_Process qNMR_Process Add Internal Std (1,3,5-TMB) D1 = 60s qNMR->qNMR_Process Result_CHN Result within ±0.4%? CHN_Process->Result_CHN Result_qNMR Purity > 95%? qNMR_Process->Result_qNMR Pass Publication Ready Result_CHN->Pass Yes Fail_CHN Fail: Low %C or High %N Result_CHN->Fail_CHN No Result_qNMR->Pass Yes Troubleshoot Check for Solvent Trap or Incomplete Combustion Result_qNMR->Troubleshoot No Fail_CHN->Troubleshoot Switch Switch to qNMR Troubleshoot->Switch Switch->qNMR

Caption: Workflow for validating purity. If CHN fails due to iodine interference, qNMR is the validated fallback.

Diagram 2: qNMR Logic for 4-Iodo-pyrazole

Visualizing the integration logic for the qNMR protocol.

qNMR_Logic Spectrum 1H NMR Spectrum (DMSO-d6) Signal_A Analyte Signal Methyl (s, 3H) ~2.2 ppm Spectrum->Signal_A Signal_B Internal Std Signal 1,3,5-TMB (s, 3H) 6.1 ppm Spectrum->Signal_B Integration Integration Ratio (Ix / Istd) Signal_A->Integration Signal_B->Integration Calculation Calculate Mass % (Formula) Integration->Calculation Final Purity Value Calculation->Final

Caption: Signal selection strategy for qNMR. The methyl singlet is preferred over the ethyl group to avoid overlap.

Data Interpretation Guide

When reviewing your data, use this reference table to diagnose common issues with this specific molecule.

ObservationProbable CauseCorrective Action
%C is low (>0.5% deviation) Incomplete combustion due to C-I bond strength.Add more

; increase

dose time.
%N is high Iodine gas interfering with TCD detector.Replace Silver (Ag) wool in reduction tube.
%C and %H high Solvent entrapment (EtOAc/Hexane).Dry at 50°C under high vacuum; check NMR for solvent peaks.
qNMR Purity < 90% Inorganic salts present (not visible in CHN).Perform ash test or re-filter sample through Celite.

References

  • American Chemical Society (ACS). (2024). Author Guidelines for Elemental Analysis Data. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Bharti, S. K., et al. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. Retrieved from [Link]

  • Mestrelab Research. (2024). qNMR: A Practical Guide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.